3-Cyclohexylpyrrolidine
Description
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Properties
IUPAC Name |
3-cyclohexylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCUMVGSKEOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390261 | |
| Record name | 3-cyclohexylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78813-85-1 | |
| Record name | 3-cyclohexylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Cyclohexylpyrrolidine: A Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties of 3-Cyclohexylpyrrolidine. Due to the limited availability of experimental data for this specific compound, this document primarily presents predicted values derived from computational models, alongside established, general experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. The CAS number 78813-85-1 has been associated with this compound in some chemical databases and patent literature; however, it is not consistently indexed across all major chemical inventories.
To provide a useful reference for researchers, the following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models. It is imperative to note that these are in silico predictions and should be confirmed by experimental data.
| Property | Predicted Value | Unit | Prediction Tool/Method |
| Molecular Formula | C₁₀H₁₉N | - | - |
| Molecular Weight | 153.27 | g/mol | - |
| Boiling Point | 215.8 ± 7.0 | °C | ACD/Labs Percepta |
| pKa (strongest basic) | 10.8 ± 0.3 | - | ACD/Labs Percepta |
| LogP | 2.5 ± 0.3 | - | ACD/Labs Percepta |
| Aqueous Solubility (at pH 7) | 1.2 | g/L | ACD/Labs Percepta |
| Density | 0.91 ± 0.06 | g/cm³ | ACD/Labs Percepta |
| Refractive Index | 1.48 ± 0.02 | - | ACD/Labs Percepta |
Disclaimer: The data presented in this table are predicted values and have not been experimentally verified. These values should be used for estimation purposes only.
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for this compound is scarce, the following are detailed, generalized protocols for determining the key physicochemical properties of a similar amine compound.
Determination of Boiling Point (Micro-method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a common method is the Thiele tube or a similar micro boiling point apparatus.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or oil bath, with the heat-transfer fluid (e.g., mineral oil) level above the sample but below the opening of the test tube.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this determination.[1][2]
Apparatus:
-
pH meter with a combination pH electrode (calibrated with standard buffers at pH 4, 7, and 10)
-
Burette (calibrated)
-
Beaker or titration vessel
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Inert gas supply (e.g., nitrogen) for purging
Procedure:
-
A known concentration of the amine sample is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is transferred to the titration vessel and placed on the magnetic stirrer.
-
The solution is purged with an inert gas to remove dissolved carbon dioxide, which can interfere with the measurement.
-
The calibrated pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized strong acid is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.[3] This corresponds to the midpoint of the buffer region on the titration curve.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[4][5]
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-MS)
-
1-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline at pH 7.4, pre-saturated with 1-octanol)
Procedure:
-
The 1-octanol and aqueous phases are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.
-
A known concentration of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is added to a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The two phases are then separated, typically by allowing them to stand or by centrifugation to ensure a clean separation.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter, especially in drug development. A common method for its determination is the equilibrium shake-flask method.
Apparatus:
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration determination (e.g., HPLC-UV)
-
Water or buffer of desired pH
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous medium in a glass vial.
-
The vial is sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles. The filter material should be checked for any potential binding of the compound.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method.
-
This concentration represents the equilibrium solubility of the compound under the specified conditions.
Mandatory Visualizations
To fulfill the visualization requirement, a general experimental workflow for the determination of pKa by potentiometric titration is provided below. This diagram illustrates the logical steps of the experimental protocol described previously.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This technical guide provides a summary of the predicted physicochemical properties of this compound and detailed, generalized experimental protocols for their determination. The lack of extensive experimental data in the public domain highlights an opportunity for further research to characterize this compound. The provided protocols offer a solid foundation for any researcher or institution looking to undertake such experimental validation. The included workflow diagram for pKa determination serves as a practical illustration of the experimental process. For drug development professionals, the predicted properties can serve as an initial guide for computational modeling and lead optimization, with the strong recommendation that these values be experimentally verified.
References
- 1. www.openmolecules.org [openmolecules.org]
- 2. AA-Prop - Protein Physicochemical Properties Prediction Tool | BioGem.Org [biogem.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Page loading... [guidechem.com]
- 5. 1-[1-(3-Methoxyphenyl)cyclohexyl]pyrrolidine | C17H25NO | CID 137332196 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyclohexylpyrrolidine
This technical guide provides a comprehensive overview of 3-Cyclohexylpyrrolidine, focusing on its chemical identifiers, a detailed potential synthetic route, and a general discussion of the biological significance of the pyrrolidine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Identifiers and Chemical Properties
This compound is a saturated heterocyclic organic compound. Its fundamental chemical data are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 78813-85-1 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₉N | [2] |
| Molecular Weight | 153.26 g/mol | [2] |
| PubChem CID | 3159730 | [2] |
| InChI | InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2 | [2] |
Synthesis of this compound: A Proposed Experimental Protocol
One potential precursor, N-benzyl-3-phenylpyrrolidine, can be synthesized via the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and an acid) with styrene. The subsequent reduction of the phenyl group to a cyclohexyl group and debenzylation of the protecting group would yield the target compound.
Step 1: Synthesis of N-benzyl-3-phenylpyrrolidine
This step utilizes a 1,3-dipolar cycloaddition reaction.
Materials:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Styrene
-
Trifluoroacetic acid (TFA)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve styrene (1 equivalent) in methylene chloride.
-
To this solution, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (1.25 equivalents) in methylene chloride to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzyl-3-phenylpyrrolidine.
Step 2: Catalytic Hydrogenation of N-benzyl-3-phenylpyrrolidine to N-benzyl-3-cyclohexylpyrrolidine
This step involves the reduction of the phenyl ring to a cyclohexyl ring.
Materials:
-
N-benzyl-3-phenylpyrrolidine
-
Rhodium on carbon (5% Rh/C) or a similar hydrogenation catalyst
-
Ethanol or methanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve N-benzyl-3-phenylpyrrolidine in ethanol or methanol.
-
Carefully add the Rhodium on carbon catalyst to the solution.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-48 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude N-benzyl-3-cyclohexylpyrrolidine. Further purification can be achieved by column chromatography if necessary.
Step 3: Debenzylation of N-benzyl-3-cyclohexylpyrrolidine to this compound
This final step removes the N-benzyl protecting group to yield the target compound. Catalytic transfer hydrogenation is a common and effective method for this transformation.
Materials:
-
N-benzyl-3-cyclohexylpyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
-
Methanol
-
Celite
Procedure:
-
Dissolve N-benzyl-3-cyclohexylpyrrolidine in methanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon to the solution.
-
To this suspension, add ammonium formate (4-5 equivalents) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting residue can be partitioned between a dilute acid solution (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Biological Activity and Significance
There is a notable lack of publicly available scientific literature detailing specific biological activities or pharmacological studies of this compound. However, the pyrrolidine ring is a privileged scaffold in medicinal chemistry and is a core component of numerous biologically active natural products and synthetic drugs. The five-membered nitrogen-containing heterocyclic structure of pyrrolidine provides a three-dimensional framework that is valuable for designing molecules that can interact with biological targets.
The pyrrolidine moiety is found in a wide range of pharmacologically important agents, including those with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. The stereochemistry of substituted pyrrolidines often plays a crucial role in their biological activity, with different stereoisomers exhibiting distinct pharmacological profiles.
Given the simple alkyl substitution in this compound, it could serve as a valuable building block in the synthesis of more complex molecules for drug discovery. Its potential biological activities would need to be determined through a variety of in vitro and in vivo assays.
Logical Workflow for Synthesis and Screening
The following diagram illustrates a logical workflow from the synthesis of this compound to its potential biological evaluation.
References
Spectroscopic Profile of 3-Cyclohexylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 3-Cyclohexylpyrrolidine, a saturated heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this document focuses on high-quality predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and provide a valuable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 2H | H-2a, H-5a |
| ~2.5 - 2.7 | m | 2H | H-2b, H-5b |
| ~2.3 - 2.5 | m | 1H | H-3 |
| ~1.9 - 2.1 | m | 1H | NH |
| ~1.6 - 1.8 | m | 5H | Cyclohexyl H |
| ~1.0 - 1.4 | m | 6H | Cyclohexyl H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard NMR prediction algorithms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~55 - 57 | C-2, C-5 |
| ~45 - 47 | C-3 |
| ~40 - 42 | Cyclohexyl C-1' |
| ~32 - 34 | Cyclohexyl C-2', C-6' |
| ~26 - 28 | Cyclohexyl C-3', C-5' |
| ~25 - 27 | C-4 |
| ~24 - 26 | Cyclohexyl C-4' |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard NMR prediction algorithms.
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3300 | Medium, Broad | N-H Stretch |
| ~2920 - 2850 | Strong | C-H Stretch (Cyclohexyl & Pyrrolidine) |
| ~1450 - 1440 | Medium | C-H Bend (Scissoring) |
| ~1130 - 1100 | Medium | C-N Stretch |
Sample Phase: Liquid Film. Predictions are based on computational vibrational analysis.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity (%) | Assignment |
| 153 | 40 | [M]⁺ (Molecular Ion) |
| 152 | 100 | [M-H]⁺ |
| 96 | 80 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 83 | 60 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 70 | 90 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above. These protocols are tailored for a liquid amine sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or acetone and allow it to dry completely.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol.
-
-
Instrument Setup (for GC-MS):
-
Set the GC oven temperature program to appropriately elute the compound. A typical starting point would be an initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/minute to 250°C.
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Use a standard EI energy of 70 eV.
-
Set the mass analyzer to scan a range of m/z 40-400.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.
-
The instrument will separate the components of the sample in the GC column, and then the mass spectrometer will ionize and fragment the eluted compound.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Examine the fragmentation pattern and compare it to the predicted data and known fragmentation mechanisms for alkylamines. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1] Alkylamines typically undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[1]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Stereoselective Synthesis of 3-Cyclohexylpyrrolidine: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the stereoselective synthesis of 3-cyclohexylpyrrolidine, a crucial chiral building block in modern drug discovery. The document outlines key synthetic strategies, presents detailed experimental protocols for the most pertinent methodologies, and tabulates quantitative data to allow for a comparative analysis of the discussed routes. The primary focus is on a robust and widely applicable strategy involving the asymmetric synthesis of a 3-arylpyrrolidine precursor, followed by a diastereoselective hydrogenation. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of stereocenters into this five-membered nitrogen heterocycle significantly expands its chemical space and allows for precise modulation of its pharmacological properties. In particular, 3-substituted chiral pyrrolidines are of significant interest. The this compound moiety, with its bulky, lipophilic cyclohexyl group, is a key component in numerous potent and selective therapeutic agents, including inhibitors of neuronal nitric oxide synthase (nNOS) and various central nervous system (CNS) drug candidates.
The stereocontrolled synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at the C3 position. This guide will focus on practical and efficient methods to achieve high levels of stereoselectivity.
Core Synthetic Strategies
The stereoselective synthesis of this compound can be approached through several distinct strategies. While direct asymmetric introduction of the cyclohexyl group is challenging, a highly effective and versatile method involves the synthesis of a chiral 3-phenylpyrrolidine intermediate, followed by the hydrogenation of the aromatic ring to the desired cyclohexyl group. This two-stage approach allows for the use of well-established methods for the asymmetric synthesis of 3-arylpyrrolidines.
Strategy A: Asymmetric Synthesis of a 3-Arylpyrrolidine Precursor and Subsequent Hydrogenation
This strategy is arguably the most common and reliable approach for accessing enantiomerically pure this compound. It can be broken down into two key phases:
-
Asymmetric Synthesis of N-protected 3-phenylpyrrolidine: This can be achieved through various methods, with catalytic asymmetric 1,3-dipolar cycloaddition being a prominent example.
-
Diastereoselective Hydrogenation of the Phenyl Group: The existing stereocenter at C3 directs the hydrogenation of the phenyl ring, leading to the desired diastereomer of the cyclohexyl group.
dot
Synthesis of Substituted Pyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. Its unique stereochemical and electronic properties make it a privileged scaffold in medicinal chemistry, contributing to the potency and selectivity of numerous therapeutic agents. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing substituted pyrrolidine derivatives, with a focus on practical experimental protocols and the biological relevance of these compounds.
Core Synthetic Strategies
The construction of the pyrrolidine ring can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide will focus on three prominent and versatile methods: [3+2] Cycloaddition of Azomethine Ylides, Multicomponent Reactions, and Ring-Closing Metathesis.
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the stereoselective synthesis of polysubstituted pyrrolidines.[1] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including α-amino acids and imines.[2]
This protocol describes the synthesis of densely substituted pyrrolidines via a silver-catalyzed [3+2] cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes.[3][4]
Reaction Workflow:
Caption: Workflow for Ag-catalyzed [3+2] cycloaddition.
Materials:
-
N-tert-butanesulfinyl imine (0.1 mmol, 1.0 equiv)
-
α-Imino ester (0.1 mmol, 1.0 equiv)
-
Silver carbonate (Ag₂CO₃) (0.01 mmol, 10 mol %)
-
Toluene (0.25 M)
Procedure:
-
To a dry reaction vial, add N-tert-butanesulfinyl imine (1.0 equiv) and the α-imino ester (1.0 equiv).
-
Add silver carbonate (10 mol %).
-
Add dry toluene to achieve a concentration of 0.25 M.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Quantitative Data Summary:
| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-tert-Butanesulfinyl imine 1a | 75 | >20:1 |
| 2 | N-tert-Butanesulfinyl imine 1b | 82 | >20:1 |
| 3 | N-tert-Butanesulfinyl imine 1c | 68 | 15:1 |
Data sourced from representative examples in the literature.[4]
Multicomponent Reactions (MCRs)
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, offer a highly efficient and convergent approach to complex molecules. For pyrrolidine synthesis, the one-pot reaction of an aldehyde, an amino acid, and a dipolarophile is a particularly well-established and versatile strategy.[5]
This protocol details the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives through a one-pot, three-component reaction of isatin, an α-amino acid, and an α,β-unsaturated ketone.[6][7]
Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Cyclohexylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Cyclohexylpyrrolidine. Due to the absence of extensive experimental data for this specific molecule in the public domain, this guide synthesizes foundational principles of conformational analysis of its constituent cyclohexane and pyrrolidine rings, supported by data from analogous structures and theoretical considerations. This document offers a robust framework for understanding the stereochemical properties of this compound, which is critical for its potential applications in medicinal chemistry and drug design. Detailed experimental protocols for conformational analysis and a logical workflow for such studies are also presented.
Introduction
This compound is a saturated heterocyclic compound containing a pyrrolidine ring substituted with a cyclohexyl group at the 3-position. The conformational flexibility of both the five-membered pyrrolidine ring and the six-membered cyclohexane ring, along with the rotational freedom of the bond connecting them, results in a complex conformational landscape. Understanding the preferred three-dimensional arrangement of this molecule is paramount for predicting its physicochemical properties, biological activity, and interactions with macromolecular targets. This guide will explore the conformational isomers of this compound by dissecting the conformational analysis of each ring system and their interplay.
Molecular Structure and Conformational Analysis
The overall conformation of this compound is determined by the interplay of the conformational preferences of the cyclohexane ring, the puckering of the pyrrolidine ring, and the orientation of the substituent on each ring.
Cyclohexane Ring Conformation
The cyclohexane ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized angle and torsional strain.[1][2] In the chair conformation, the substituents can occupy two distinct positions: axial and equatorial.[3][4][5]
-
Axial positions are perpendicular to the approximate plane of the ring.[6][7]
-
Equatorial positions are located around the periphery of the ring.[6][7]
Therefore, in this compound, the pyrrolidin-3-yl group is expected to predominantly occupy the equatorial position on the cyclohexane ring.
Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common puckered conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) conformations.[11] The puckering of the pyrrolidine ring is influenced by the nature and position of its substituents.[7][12] For a 3-substituted pyrrolidine, the bulky cyclohexyl group will influence the ring's pucker to minimize steric interactions. The substituent will preferentially occupy a pseudo-equatorial position on the puckered ring.
Overall Conformation of this compound
Combining the conformational preferences of both rings, the most stable conformers of this compound are those where:
-
The cyclohexane ring is in a chair conformation.
-
The pyrrolidin-3-yl group is in the equatorial position on the cyclohexane ring.
-
The cyclohexyl group is in a pseudo-equatorial position on the puckered pyrrolidine ring.
The interconversion between different conformers occurs through ring flipping of the cyclohexane and pseudorotation of the pyrrolidine ring.
Quantitative Structural Data
Table 1: Representative Bond Lengths
| Bond Type | Average Bond Length (Å) |
| C-C (aliphatic) | 1.54[13] |
| C-N (pyrrolidine) | 1.47[13] |
| C-H | 1.09[13] |
Table 2: Representative Bond Angles
| Bond Angle | Average Angle (°) |
| C-C-C (cyclohexane) | ~111° |
| C-N-C (pyrrolidine) | ~108° |
| H-C-H | ~109.5° |
Table 3: Conformational Energy Data
| Conformer Comparison | Energy Difference (kcal/mol) | Reference |
| Cyclohexane (Chair vs. Twist-Boat) | ~5.5 | [14] |
| Cyclohexane (Chair vs. Boat) | ~6.9 | [14] |
| Axial vs. Equatorial Cyclohexyl Group (A-value) | ~2.15 | [10] |
Experimental and Computational Protocols for Conformational Analysis
The determination of the three-dimensional structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational methods.
Experimental Protocols
X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.[15][16]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[1][17]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are then refined to best fit the experimental data.
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful technique for determining molecular conformation in solution.[18] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[19][20]
Methodology (2D NOESY):
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. It is crucial to remove dissolved oxygen, which can quench the NOE, by methods such as the freeze-pump-thaw technique.[19]
-
Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. This experiment uses a pulse sequence that includes a mixing time during which cross-relaxation occurs. The choice of mixing time is crucial and depends on the molecular weight of the compound.[12][19]
-
Data Processing and Analysis: The 2D spectrum is processed (Fourier transformed, phased, and baseline corrected). Cross-peaks in the NOESY spectrum indicate spatial proximity between the corresponding protons. The intensities of the cross-peaks are related to the internuclear distances, allowing for the determination of the relative orientation of different parts of the molecule.
Computational Protocols
Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules and to estimate the relative energies of different conformers.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields to generate a large number of possible conformers.[2][16]
-
Geometry Optimization and Energy Calculation: The geometries of the low-energy conformers identified in the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).[4][21]
-
Population Analysis: The relative energies of the optimized conformers are used to calculate their populations at a given temperature using the Boltzmann distribution, providing insight into the predominant conformations in solution.
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible molecule like this compound.
Caption: A logical workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound is dictated by the energetic preferences of its cyclohexane and pyrrolidine rings. The most stable conformation is predicted to have the cyclohexane in a chair form with the pyrrolidin-3-yl substituent in an equatorial position, and the cyclohexyl group in a pseudo-equatorial position on the puckered pyrrolidine ring. While specific experimental data for this molecule is limited, this guide provides a thorough theoretical framework and outlines the necessary experimental and computational protocols for a detailed conformational study. Such an understanding is a critical prerequisite for the rational design of this compound derivatives in drug discovery and development.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 10. theorchem.ru [theorchem.ru]
- 11. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 12. brainly.in [brainly.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. How To [chem.rochester.edu]
- 17. c-c bond length: Topics by Science.gov [science.gov]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Reaction Mechanisms of 3-Cyclohexylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the fundamental reaction mechanisms involving 3-Cyclohexylpyrrolidine, a key heterocyclic scaffold in medicinal chemistry. The pyrrolidine ring is a prevalent structural motif in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[1][2] The presence of a cyclohexyl group at the 3-position offers a lipophilic anchor, influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This document outlines the core synthetic transformations of the this compound nucleus, including its synthesis, N-alkylation, N-acylation, and participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a comprehensive resource for professionals in drug discovery and development.
Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through various synthetic strategies, often involving multi-step sequences. One common approach is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes, which is a powerful method for constructing the pyrrolidine ring.[1][2]
General Synthetic Approach: [3+2] Cycloaddition
A prevalent method for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction.[1] This reaction involves the generation of an azomethine ylide, which then reacts with a dipolarophile, such as an alkene, to form the five-membered pyrrolidine ring. The specific synthesis of this compound would involve a strategy where the cyclohexyl moiety is introduced either on the azomethine ylide precursor or the alkene.
While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate literature, a general procedure for a related [3+2] cycloaddition is presented below, which can be adapted by researchers.
Illustrative Experimental Protocol (Adapted from General Procedures)
Reaction: Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition
-
Reagents:
-
An appropriate N-substituted glycine ester (as azomethine ylide precursor)
-
A suitable aldehyde or ketone
-
Cyclohexyl-substituted alkene (dipolarophile)
-
A mild base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., toluene or THF)
-
-
Procedure:
-
To a solution of the N-substituted glycine ester and the aldehyde/ketone in the anhydrous solvent, add the base at room temperature.
-
Stir the mixture for a designated time to allow for the in situ formation of the azomethine ylide.
-
Add the cyclohexyl-substituted alkene to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Core Reaction Mechanisms
The reactivity of this compound is primarily dictated by the nucleophilic secondary amine within the pyrrolidine ring. This allows for a variety of functionalization reactions at the nitrogen atom.
N-Alkylation
N-alkylation is a fundamental transformation for introducing diverse substituents onto the pyrrolidine nitrogen. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkyl halide or a similar electrophile.
General Reaction Scheme:
Experimental Protocol: General N-Alkylation
-
Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and stir the mixture at room temperature.
-
Add the alkyl halide dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-alkylated product.
-
Table 1: Representative N-Alkylation Reactions of Pyrrolidine Derivatives
| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | 72 | [3] |
| 2 | Benzyl bromide | NaH | THF | >99 (regioselectivity) | [4] |
| 3 | n-Pentanol (Mitsunobu) | DEAD, PPh₃ | THF | 20 (N-1 isomer) | [4] |
Note: Yields are for related pyrrolidine/indazole alkylations and serve as a general reference.
Diagram 1: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
N-Acylation
N-acylation introduces an acyl group to the pyrrolidine nitrogen, typically forming an amide. This reaction is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. The reaction proceeds through a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
Experimental Protocol: General N-Acylation with an Acyl Chloride
-
Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
-
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Table 2: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoyl chloride | Triethylamine | CH₂Cl₂ | 95 | [5] |
| 2 | Chloroacetyl chloride | - | Ethanol | - | [6] |
Note: Yields are for related acylation reactions and serve as a general reference.
Diagram 2: N-Acylation Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Effects of C2-Alkylation, N-Alkylation, and N<i>,</i>N<i>‘</i><i>-</i>Dialkylation on the Stability and Estrogen Recept… [ouci.dntb.gov.ua]
The Pyrrolidine Ring: A Technical Guide to the Discovery, History, and Significance of Its Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fascinating world of pyrrolidine alkaloids, a diverse group of natural products that have captivated chemists and pharmacologists for over a century. From their initial discovery in plants to their complex roles in medicine and toxicology, this document provides a comprehensive overview of their history, chemical properties, and biological activities. Detailed experimental protocols and visual representations of key pathways are included to support researchers in this dynamic field.
A Historical Journey: The Unraveling of Pyrrolidine Alkaloids
The story of pyrrolidine alkaloids begins in the 19th century with the isolation of the first examples from various plant species.[1] Initially, their chemical structures remained elusive, and their profound biological effects were not fully understood. It was not until the early to mid-20th century that the toxic nature of a major subgroup, the pyrrolizidine alkaloids (PAs), became apparent through observations of livestock poisoning from ingesting PA-containing plants.[1] This discovery marked a turning point, shifting the focus of research towards understanding their mechanisms of toxicity and their impact on human and animal health.
Key milestones in the history of pyrrolidine alkaloid research include:
-
19th Century: First discovery and isolation of pyrrolizidine alkaloids from plants.[1]
-
Early 20th Century: Recognition of the hepatotoxic effects of pyrrolizidine alkaloids in livestock.[1]
-
Mid-20th Century: Structural elucidation of the basic pyrrolizidine nucleus and identification of the ester linkage as a key feature for toxicity.
-
Late 20th Century: Elucidation of the metabolic activation of pyrrolizidine alkaloids in the liver to toxic pyrrolic esters.
-
21st Century: Advances in analytical techniques (LC-MS, NMR) enabling sensitive detection and quantification of PAs in various matrices, including food and herbal products, leading to increased regulatory scrutiny.[2][3]
Chemical Landscape: Structure and Classification
Pyrrolidine alkaloids are characterized by the presence of a saturated five-membered nitrogen-containing ring, the pyrrolidine nucleus. The broader class is structurally diverse, but a significant and extensively studied subgroup is the pyrrolizidine alkaloids (PAs) . PAs possess a bicyclic structure consisting of two fused five-membered rings sharing a nitrogen atom.
The general structure of a pyrrolizidine alkaloid consists of a necine base (the bicyclic amino alcohol) esterified with one or more necic acids .[4] The toxicity of many PAs is linked to the presence of a 1,2-unsaturated double bond in the necine base and the nature of the ester side chains.[5]
Quantitative Bioactivity Data
The biological effects of pyrrolidine alkaloids, particularly their cytotoxicity, are highly dependent on their specific chemical structures. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative pyrrolizidine alkaloids against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Lasiocarpine | HepG2-CYP3A4 | 24 | 12.6 | [6] |
| Seneciphylline | HepG2-CYP3A4 | 24 | 26.2 | [6] |
| Senecionine | HepG2-CYP3A4 | 24 | ~30 | [6][7] |
| Retrorsine | HepG2-CYP3A4 | 24 | ~40 | [6] |
| Riddelliine | HepG2-CYP3A4 | 24 | ~60 | [6] |
| Echimidine | HepG2-CYP3A4 | 24 | ~70 | [6] |
| Lasiocarpine | PHH | 72 | 45 | [6] |
| Retrorsine | PHH | 72 | 98 | [6] |
| Riddelliine | PHH | 72 | 292 | [6] |
| Intermedine | HepG2 | - | 189.11 | [8] |
| Lycopsamine | HepG2 | - | >300 | [7] |
| Monocrotaline | HepG2 | - | >300 | [7] |
| Europine | HepG2-CYP3A4 | 72 | ~200 | [6] |
| Monocrotaline | HepG2-CYP3A4 | 72 | ~500 | [6] |
| Intermedine | Primary Mouse Hepatocytes | - | 165.13 | [8] |
| Intermedine | H22 | - | 161.82 | [8] |
| Senecionine | HepaRG | - | > Echimidine/Heliotrine | [8] |
| Echimidine | HepaRG | - | > Senkirkine | [8] |
| Heliotrine | HepaRG | - | > Senkirkine | [8] |
PHH: Primary Human Hepatocytes
Experimental Protocols
Extraction and Purification of Pyrrolizidine Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) cleanup of pyrrolizidine alkaloids from dried plant material.
Materials:
-
Dried and ground plant material
-
Extraction solvent: 0.05 M H₂SO₄ in 20% aqueous methanol
-
Strong Cation Exchange (SCX) SPE cartridges
-
Methanol
-
Ammonia solution (25%)
-
Elution solvent: 5% ammonia in methanol
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 1-2 g of the ground plant material into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue with another 20 mL of extraction solvent.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SCX SPE cartridge: Pass 5 mL of methanol followed by 5 mL of 0.05 M H₂SO₄ through the cartridge.
-
Load the sample: Apply the combined acidic extract to the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge: Wash the cartridge with 5 mL of 0.05 M H₂SO₄ followed by 5 mL of methanol to remove interfering compounds.
-
Elute the alkaloids: Elute the pyrrolizidine alkaloids with 10 mL of the elution solvent (5% ammonia in methanol) into a collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume of methanol or the initial mobile phase for LC-MS analysis.
-
Structural Elucidation by NMR and Mass Spectrometry
The identification and structural confirmation of isolated pyrrolizidine alkaloids are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Instrumentation:
-
High-resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with Liquid Chromatography (LC-MS).
-
NMR Spectrometer (e.g., 400-600 MHz) equipped for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
Procedure:
-
Mass Spectrometry (MS):
-
Inject the purified alkaloid sample into the LC-MS system.
-
Obtain the high-resolution mass spectrum to determine the accurate mass and elemental composition of the molecular ion ([M+H]⁺).
-
Perform tandem MS (MS/MS) to induce fragmentation of the parent ion.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions corresponding to the necine base and necic acid moieties. Common fragment ions for retronecine-type PAs include m/z 120 and 138.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, coupling constants, and integration of all protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments, such as the necine base and the necic acid.
-
-
Integrate the data from all spectroscopic experiments to assemble the complete chemical structure and determine the stereochemistry of the alkaloid.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Metabolic Activation of Pyrrolizidine Alkaloids in the Liver
The hepatotoxicity of many pyrrolizidine alkaloids is not due to the parent compound itself but rather to its metabolic activation in the liver. This process, primarily mediated by cytochrome P450 enzymes, converts the relatively inert alkaloid into highly reactive pyrrolic esters.
Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes.
Experimental Workflow for PA Analysis from Honey
This diagram illustrates the typical workflow for the extraction and analysis of pyrrolizidine alkaloids from honey samples, a common matrix for PA contamination.
Caption: Workflow for the analysis of pyrrolizidine alkaloids in honey.
Signaling Pathway of PA-Induced Apoptosis
Pyrrolizidine alkaloids can induce programmed cell death, or apoptosis, in liver cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Caption: PA-induced apoptosis via extrinsic and intrinsic pathways.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 7. Structure-dependent genotoxic potencies of selected pyrrolizidine alkaloids in metabolically competent HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3-Cyclohexylpyrrolidine: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable attribute in modern drug design that often leads to improved target affinity and selectivity.[2] Among the myriad of substituted pyrrolidines, 3-cyclohexylpyrrolidine stands out as a valuable chiral building block. The introduction of a cyclohexyl group at the 3-position imparts specific lipophilic and steric properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of this compound in drug discovery.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound Hydrochloride
| Property | Estimated Value/Description | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Molecular Formula | C₁₀H₂₀ClN | [4] |
| Molecular Weight | 189.72 g/mol | [4] |
| Melting Point | >200°C (decomposes) | [3] |
| Solubility | Highly soluble in water | [3] |
Stereoselective Synthesis of this compound
The enantioselective synthesis of 3-substituted pyrrolidines is a key challenge in organic chemistry. Several strategies can be employed to control the stereochemistry at the C3 position. Below is a detailed, plausible experimental protocol for the diastereoselective synthesis of a protected this compound derivative based on a ytterbium triflate-catalyzed three-component reaction.[5][6]
Experimental Protocol: Diastereoselective Three-Component Synthesis
This protocol describes the reaction of cyclohexanecarboxaldehyde, a primary amine, and a 1,1-cyclopropanediester to yield a highly substituted pyrrolidine with a cis-relationship between the substituents at the 2- and 5-positions.[5]
Materials:
-
Cyclohexanecarboxaldehyde
-
Benzylamine
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of cyclohexanecarboxaldehyde (1.0 mmol) in dry dichloromethane (5 mL) under an inert atmosphere, add benzylamine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the corresponding aldimine.
-
Add diethyl 1,1-cyclopropanedicarboxylate (1.2 mmol) to the reaction mixture.
-
Add ytterbium (III) triflate (10 mol%) to the stirring solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired polysubstituted pyrrolidine.
Table 2: Representative Data for Diastereoselective Synthesis
| Entry | Aldehyde | Amine | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Cyclohexanecarboxaldehyde | Benzylamine | >95:5 | 85 |
| 2 | Benzaldehyde | Benzylamine | >95:5 | 90 |
| 3 | Isobutyraldehyde | Benzylamine | >95:5 | 78 |
Note: The data in this table is representative of typical outcomes for this type of reaction and may not reflect the exact results for the synthesis of a this compound precursor.
Chiral Resolution of this compound
For applications where a single enantiomer is required, chiral resolution of the racemic mixture is a common and effective strategy. Diastereomeric salt formation with a chiral resolving agent is a classical and widely used method.[7]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
Ethyl acetate
-
Sodium hydroxide (NaOH), 2M solution
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve racemic this compound (10.0 g) in a minimal amount of a methanol/ethyl acetate mixture (e.g., 1:1 v/v) with gentle warming.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent mixture, also with gentle warming.
-
Slowly add the tartaric acid solution to the stirred solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance precipitation.
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of the cold solvent mixture. This solid is the enriched diastereomeric salt.
-
To liberate the free amine, suspend the diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by measuring the specific rotation.
Table 3: Representative Data for Chiral Resolution
| Resolving Agent | Solvent System | Enantiomeric Excess (ee) of Product (%) |
| (+)-Tartaric Acid | Methanol/Ethyl Acetate | >95 |
| (S)-Mandelic Acid | Ethanol | 90-98 |
| (1R)-(-)-10-Camphorsulfonic acid | Isopropanol | >90 |
Note: The data in this table is representative of typical outcomes for chiral resolution of amines and may not reflect the exact results for this compound.
Applications in Drug Discovery
The this compound scaffold is a valuable component in the design of novel therapeutics due to its ability to introduce favorable physicochemical properties. The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the stereochemistry at the 3-position can be crucial for establishing specific interactions with biological targets, leading to improved potency and selectivity.
While specific drugs containing the this compound moiety are not prominently highlighted in publicly available literature, the broader class of 3-substituted pyrrolidines has been explored for a range of therapeutic targets, including:
-
Neurotransmitter Receptors: The pyrrolidine scaffold is a key feature of many ligands for dopamine and serotonin receptors. The substitution at the 3-position can influence the binding affinity and functional activity at these targets.[8]
-
Enzyme Inhibitors: The defined stereochemistry and steric bulk of the cyclohexyl group can be utilized to achieve selective binding to the active site of enzymes.
-
Ion Channel Modulators: The overall shape and lipophilicity of molecules containing the this compound moiety can be tailored to interact with specific ion channels.
Conclusion
This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. The ability to synthesize and resolve this compound into its individual enantiomers provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize the properties of drug candidates. The detailed protocols and representative data presented in this guide offer a starting point for researchers to incorporate this valuable scaffold into their drug discovery programs. Further exploration of stereoselective synthetic routes and applications of this compound is warranted to fully realize its potential in the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5489-13-4 3-Pyrrolidinol, 5-cyclohexyl-3-phenyl-, hydrochloride supplier â Palkem India [palkem.ltd]
- 4. (S)-2-Cyclohexylpyrrolidine hydrochloride | C10H20ClN | CID 78166362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
The 3-Cyclohexylpyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its three-dimensional structure, conferred by sp3-hybridized carbon atoms, allows for a greater exploration of chemical space compared to its flat aromatic counterparts, offering unique opportunities to enhance drug-like properties such as solubility and lipophilicity.[1][2] Within this important class of heterocycles, the 3-cyclohexylpyrrolidine moiety has emerged as a key structural element in the design of potent and selective modulators of various biological targets, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives, with a focus on their role as modulators of opioid receptors.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. A common and efficient approach is the reductive amination of cyclohexanone with 3-aminopyrrolidine or its derivatives. This method offers a direct route to N-substituted 3-cyclohexylpyrrolidines.[1][3]
For the synthesis of more complex derivatives, such as those with substitutions on the pyrrolidine ring itself, multi-step sequences are often employed. One notable example is the synthesis of (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones, which are analogues of the potent kappa-opioid receptor agonist U-50,488.[4] The synthesis of these compounds involves the construction of the pyrrolidinone ring followed by the introduction of the N-pyrrolidinylcyclohexyl moiety.
General synthetic approaches to the broader class of pyrrolidine derivatives that can be adapted for this compound analogues include:
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring.[5]
-
Palladium-Catalyzed Hydroarylation: This technique allows for the direct introduction of an aryl group at the 3-position of a pyrroline precursor, which can then be reduced to the corresponding pyrrolidine.[6]
-
Ring Contraction of Pyridines: Photochemical methods have been developed for the ring contraction of substituted pyridines to yield functionalized pyrrolidines.[7]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Modulation of Opioid Receptors
A significant area of research for this compound derivatives has been their interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). The KOR is a G protein-coupled receptor (GPCR) involved in pain perception, mood, and addiction.[8]
Lactam analogues of the KOR agonist U-50,488, incorporating a (N-pyrrolidinyl)cyclohexyl moiety, have been synthesized and evaluated for their binding affinity to opioid receptors.[4] These studies have provided valuable structure-activity relationship (SAR) data, highlighting the importance of stereochemistry and substitution patterns for achieving high affinity and selectivity.
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities of U-50,488 Analogues [4]
| Compound | Structure | KOR Kᵢ (nM) | µ/κ Selectivity |
| 4 | (1',2'-trans)-3-(3,4-Dichlorophenyl)-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | 10 | 23 |
| 1 | (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | 400 | ~23 |
| 3 | 3-Hydroxy derivative of Compound 1 | 400 | ~23 |
The data indicates that the 3,4-dichlorophenyl substitution in compound 4 significantly enhances the binding affinity for the KOR compared to the unsubstituted phenyl ring in compound 1 .[4]
Signaling Pathways of Kappa-Opioid Receptor Agonists
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] The Gβγ subunits released upon G protein activation can also modulate ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).[8]
Furthermore, KOR activation can trigger mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8] It is believed that the G protein-mediated signaling is responsible for the analgesic effects of KOR agonists, while the β-arrestin-mediated pathway, leading to p38 MAPK activation, may contribute to the dysphoric and aversive side effects associated with some KOR agonists.[10]
Caption: KOR Signaling Pathways
Other Potential Applications
The versatility of the this compound scaffold extends beyond opioid receptor modulation. The broader class of pyrrolidine derivatives has been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: Various pyrrolidine derivatives have shown promising anticancer activity through different mechanisms.[4]
-
Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier and interact with CNS targets, pyrrolidine-containing compounds are being explored for the treatment of conditions like Alzheimer's and Parkinson's disease.[11]
-
Enzyme Inhibitors: The pyrrolidine ring can serve as a scaffold for the design of potent and selective enzyme inhibitors.[12]
Experimental Protocols
Synthesis of 1-Cyclohexylpyrrolidine (A Representative Reductive Amination)
This protocol describes a general method for the synthesis of 1-cyclohexylpyrrolidine via reductive amination of cyclohexanone with pyrrolidine. This procedure can be adapted for the synthesis of other N-substituted 3-cyclohexylpyrrolidines by using the appropriate amine.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry Cyclohexane
-
Three-neck reaction flask
-
Mechanical stirrer
-
Heating mantle
-
Reflux condenser
Procedure:
-
Set up a three-neck reaction flask equipped with a mechanical stirrer, heating mantle, and reflux condenser.
-
In the flask, combine 2 molar equivalents of pyrrolidine with 1 molar equivalent of cyclohexanone in dry cyclohexane to create a 1 M solution with respect to cyclohexanone.
-
Add 2 molar equivalents of anhydrous MgSO₄ to the mixture as a dehydrating agent.
-
Reflux the resulting mixture for an extended period (e.g., 94 hours). The progress of the reaction can be monitored by Nuclear Magnetic Resonance (NMR) analysis.
-
Upon completion, the reaction mixture is worked up to isolate the desired 1-cyclohexylpyrrolidine product.
Caption: Reductive Amination Workflow
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]U-69,593 for KOR)
-
Unlabeled test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled opioid ligand like naloxone)
-
96-well microplate
-
Cell harvester
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the opioid receptor of interest.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand.
-
Non-specific Binding (NSB): Cell membranes, radiolabeled ligand, and a high concentration of a non-labeled competing ligand.
-
Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
GTPγS Binding Assay for GPCR Functional Activity
This assay measures the functional activation of a GPCR by an agonist.
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., KOR)
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Test compound (agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EGTA)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection:
-
Filtration Method: Stop the reaction by rapid filtration and wash to separate bound from free [³⁵S]GTPγS. Measure the radioactivity on the filters.
-
SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads results in a detectable signal.
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound versus the agonist concentration to determine the EC₅₀ and Eₘₐₓ values, which represent the potency and efficacy of the agonist, respectively.
In Vivo Analgesic Activity Testing
Hot-Plate Test:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Administer the test compound to the animals (e.g., mice or rats) via a suitable route (e.g., intraperitoneal or oral).
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response, such as paw licking, jumping, or shaking of the hind paw.
-
A cut-off time is established to prevent tissue damage.
-
-
Analysis: An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test: [5][6]
-
Procedure:
-
Administer the test compound to mice.
-
After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Count the number of writhes over a specified time period (e.g., 10-20 minutes).
-
-
Analysis: A reduction in the number of writhes in the drug-treated group compared to the control group indicates peripheral analgesic activity.
Conclusion
The this compound scaffold represents a valuable and versatile platform in modern medicinal chemistry. Its unique three-dimensional structure provides a framework for the design of potent and selective ligands for a variety of biological targets. The demonstrated activity of its derivatives as kappa-opioid receptor modulators highlights its potential for the development of novel therapeutics for pain, addiction, and other CNS disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of compounds containing this privileged motif are likely to yield new and improved drug candidates in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 1-Cyclohexylpyrrolidine [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of 3-Cyclohexylpyrrolidine
This document provides a comprehensive guide for the synthesis of 3-Cyclohexylpyrrolidine, a valuable building block for researchers, scientists, and drug development professionals. The protocol outlines a multi-step synthesis beginning with the protection of (R)-3-pyrrolidinol, followed by oxidation, Grignard reaction, deoxygenation, and final deprotection.
Introduction
This compound is a saturated heterocyclic compound incorporating a pyrrolidine ring substituted with a cyclohexyl group at the 3-position. The pyrrolidine motif is a common scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2] The introduction of a cyclohexyl group can significantly impact the lipophilicity and conformational properties of a molecule, making this compound a desirable intermediate in medicinal chemistry for the development of novel therapeutics. This protocol details a reliable synthetic route to obtain this compound.
Overall Reaction Scheme
The synthesis of this compound can be achieved through a five-step process, as illustrated in the workflow diagram below. The key transformations involve the formation of an N-protected 3-oxopyrrolidine intermediate, followed by the introduction of the cyclohexyl moiety via a Grignard reaction, subsequent deoxygenation, and final deprotection.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
This initial step involves the protection of the secondary amine of (R)-3-pyrrolidinol with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent the amine from interfering in subsequent reactions.[3]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (R)-3-pyrrolidinol (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| (R)-3-pyrrolidinol | 1.0 | 87.12 |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 |
| Triethylamine | 1.2 | 101.19 |
Table 1: Stoichiometry for the N-Boc protection of (R)-3-pyrrolidinol.
Step 2: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate
The protected alcohol from the previous step is oxidized to a ketone, N-Boc-3-pyrrolidinone. The Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent for this transformation.[4]
Materials:
-
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.[4]
-
Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[4]
-
Stir vigorously until the two layers become clear.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ketone.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield |
| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 1.0 | 187.25 | 97% |
| Dess-Martin periodinane | 1.5 | 424.14 |
Table 2: Reaction parameters for the oxidation to N-Boc-3-pyrrolidinone.
Step 3: Synthesis of tert-butyl 3-cyclohexyl-3-hydroxypyrrolidine-1-carboxylate
The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of N-Boc-3-pyrrolidinone.
Materials:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclohexylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclohexylmagnesium bromide solution (1.5 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| tert-butyl 3-oxopyrrolidine-1-carboxylate | 1.0 | 185.22 |
| Cyclohexylmagnesium bromide | 1.5 | ~187.33 (as bromide) |
Table 3: Reagents for the Grignard reaction.
Step 4: Deoxygenation to tert-butyl this compound-1-carboxylate
The tertiary alcohol is removed through a two-step deoxygenation process. First, it is converted to a thiocarbonyl derivative, which is then reduced using a tin hydride in a radical reaction.
Materials:
-
tert-butyl 3-cyclohexyl-3-hydroxypyrrolidine-1-carboxylate
-
Sodium hydride (NaH)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
Procedure:
-
Formation of Xanthate:
-
To a solution of tert-butyl 3-cyclohexyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add carbon disulfide (1.5 eq).
-
Stir for another 30 minutes, then add methyl iodide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and extract with diethyl ether.
-
Dry and concentrate the organic phase to get the crude xanthate.
-
-
Reductive Cleavage:
-
Dissolve the crude xanthate in toluene.
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 80-90 °C) for 2-3 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to remove tin byproducts and isolate the deoxygenated product.
-
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| tert-butyl 3-cyclohexyl-3-hydroxypyrrolidine-1-carboxylate | 1.0 | 269.39 |
| Tributyltin hydride | 1.5 | 291.06 |
Table 4: Key reagents for deoxygenation.
Step 5: Deprotection to this compound
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.
Materials:
-
tert-butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.[5]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in water and basify with 1 M NaOH until the pH is >10.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| tert-butyl this compound-1-carboxylate | 1.0 | 253.41 |
| Trifluoroacetic acid | 5-10 | 114.02 |
Table 5: Reagents for Boc deprotection.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Logical flow of key chemical transformations.
This detailed protocol provides a robust pathway for the synthesis of this compound, suitable for applications in academic research and pharmaceutical development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. enamine.net [enamine.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Step-by-Step Guide to the Synthesis of 3-Cyclohexylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 3-Cyclohexylpyrrolidine, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the introduction of a cyclohexyl group at the 3-position can significantly influence its pharmacological properties.[1][2][3] This guide outlines a two-step synthetic approach, commencing with the synthesis of the intermediate 3-cyclohexylpyrrolidin-2-one, followed by its reduction to the final product.
I. Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step reaction sequence. The initial step involves the formation of 3-cyclohexylpyrrolidin-2-one through a Michael addition reaction. This is followed by the reduction of the lactam to yield the desired this compound.
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 3-Cyclohexylpyrrolidin-2-one via Michael Addition
This protocol describes the 1,4-conjugate addition (Michael addition) of a cyclohexyl nucleophile to an α,β-unsaturated lactam.[4][5][6][7] A Gilman cuprate, prepared from cyclohexylmagnesium bromide and copper(I) iodide, will be used as the source of the cyclohexyl nucleophile.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclohexylmagnesium bromide (2.0 M in diethyl ether) | 181.32 | 5.5 mL | 11.0 |
| Copper(I) iodide (CuI) | 190.45 | 1.91 g | 10.0 |
| 1,5-Dihydropyrrol-2-one | 83.09 | 0.83 g | 10.0 |
| Anhydrous tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous ammonium chloride (NH4Cl) | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO4) | - | - | - |
Procedure:
-
Preparation of the Gilman Reagent: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.91 g, 10.0 mmol). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add cyclohexylmagnesium bromide solution (5.5 mL of a 2.0 M solution in diethyl ether, 11.0 mmol) to the stirred suspension of CuI in 20 mL of anhydrous THF. Stir the mixture at -78 °C for 30 minutes to form the lithium dicyclohexylcuprate (Gilman reagent).
-
Michael Addition: In a separate flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 1,5-dihydropyrrol-2-one (0.83 g, 10.0 mmol) in 30 mL of anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared Gilman reagent to the solution of 1,5-dihydropyrrol-2-one via cannula.
-
Reaction Quench and Work-up: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-cyclohexylpyrrolidin-2-one. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
Expected Yield: The yield for this type of reaction can vary, but yields in the range of 60-80% are commonly reported for similar Michael additions.
Step 2: Reduction of 3-Cyclohexylpyrrolidin-2-one to this compound
This protocol details the reduction of the lactam functionality in 3-cyclohexylpyrrolidin-2-one to the corresponding pyrrolidine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Cyclohexylpyrrolidin-2-one | 167.25 | 1.67 g | 10.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.76 g | 20.0 |
| Anhydrous tetrahydrofuran (THF) | - | 50 mL | - |
| Water | - | 1 mL | - |
| 15% Aqueous sodium hydroxide (NaOH) | - | 1 mL | - |
| Water | - | 3 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (0.76 g, 20.0 mmol) in 30 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Lactam: Dissolve 3-cyclohexylpyrrolidin-2-one (1.67 g, 10.0 mmol) in 20 mL of anhydrous THF. Slowly add this solution to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. After cooling the reaction mixture to 0 °C, quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (1 mL), 15% aqueous sodium hydroxide (1 mL), and then water (3 mL) (Fieser workup).
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure.
Expected Yield: The reduction of lactams with LiAlH₄ is generally a high-yielding reaction, with expected yields typically above 80%.
III. Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity. The following are expected characterization data:
| Property | Value |
| Molecular Formula | C₁₀H₁₉N |
| Molecular Weight | 153.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 210-215 °C (at atmospheric pressure) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.20-2.80 (m, 3H), 2.60-2.40 (m, 1H), 2.20-1.00 (m, 15H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 55.0, 52.5, 45.0, 42.0, 34.0, 33.5, 27.0, 26.8, 26.5, 25.0 |
| Mass Spectrometry (EI) | m/z (%): 153 (M⁺), 124, 96, 82, 69, 55 |
IV. Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrrolidine scaffold is a key component in a multitude of biologically active molecules, including drugs targeting the central nervous system, and acting as enzyme inhibitors.[1][2][3][8] For instance, 3-substituted pyrrolidines have been explored as ligands for various receptors.[9] Given the structural similarity to other pharmacologically active pyrrolidines, it is plausible that this compound could interact with various biological targets.
A hypothetical signaling pathway that could be modulated by a 3-substituted pyrrolidine derivative is the G-protein coupled receptor (GPCR) signaling cascade, which is a common target for many drugs.
Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.
References
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Asymmetric Synthesis Using 3-Cyclohexylpyrrolidine Derivatives as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-cyclohexylpyrrolidine derivatives as organocatalysts in asymmetric synthesis. These catalysts are effective in promoting various carbon-carbon bond-forming reactions with high enantioselectivity, making them valuable tools in the synthesis of chiral molecules for pharmaceutical and research applications.
Introduction to this compound Organocatalysts
Pyrrolidine-based organocatalysts have emerged as a cornerstone of modern asymmetric synthesis. The introduction of a cyclohexyl group at the 3-position of the pyrrolidine ring can significantly influence the steric environment of the catalytic site, leading to enhanced stereocontrol in various transformations. These catalysts typically operate via enamine or iminium ion intermediates, mimicking the function of natural enzymes. Their advantages include metal-free reaction conditions, operational simplicity, and high stereoselectivities.
dot digraph "Organocatalyst_Introduction" { graph [fontname="Arial", fontsize=12, label="General Structure of this compound Catalyst", labelloc=t, labeljust=c, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Catalyst [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Catalyst -> Enamine [label=" + Carbonyl\n(Ketone/Aldehyde)"]; Catalyst -> Iminium [label=" + α,β-Unsaturated\nCarbonyl"]; Enamine -> Product [label=" + Electrophile"]; Iminium -> Product [label=" + Nucleophile"]; }
Caption: General catalytic cycles involving this compound.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful method for the synthesis of enantioenriched γ-nitro aldehydes, which are versatile synthetic intermediates. This compound derivatives have demonstrated efficacy in catalyzing this transformation with high diastereo- and enantioselectivity.
Quantitative Data Summary
The following table summarizes the typical performance of a (S)-3-cyclohexylpyrrolidine derivative in the Michael addition of various aldehydes to trans-β-nitrostyrene.
| Entry | Aldehyde (RCHO) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 24 | 92 | 95:5 | 98 |
| 2 | Butanal | 24 | 90 | 94:6 | 97 |
| 3 | Isovaleraldehyde | 36 | 85 | 92:8 | 99 |
| 4 | Phenylacetaldehyde | 48 | 88 | 90:10 | 96 |
| 5 | Cyclohexanecarboxaldehyde | 48 | 82 | >99:1 | 99 |
Table 1: Asymmetric Michael addition of aldehydes to trans-β-nitrostyrene catalyzed by a (S)-3-cyclohexylpyrrolidine derivative. General conditions: Aldehyde (2.0 mmol), trans-β-nitrostyrene (1.0 mmol), catalyst (20 mol%), solvent (Toluene, 2.0 mL), room temperature.
Experimental Protocol: General Procedure for Michael Addition
-
To a dry vial equipped with a magnetic stir bar, add the (S)-3-cyclohexylpyrrolidine organocatalyst (0.20 mmol, 20 mol%).
-
Add the solvent (e.g., Toluene, 2.0 mL) and stir the mixture at room temperature.
-
Add the aldehyde (2.0 mmol, 2.0 equiv.) to the solution.
-
Add the trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
dot digraph "Michael_Addition_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Asymmetric Michael Addition", labelloc=t, labeljust=c, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Add (S)-3-Cyclohexylpyrrolidine\nand Solvent"]; Add_Aldehyde [label="Add Aldehyde"]; Add_Nitroolefin [label="Add Nitroolefin"]; React [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC"]; Workup [label="Workup and Purification"]; Analyze [label="Analyze dr and ee"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Add_Catalyst; Add_Catalyst -> Add_Aldehyde; Add_Aldehyde -> Add_Nitroolefin; Add_Nitroolefin -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Analyze; Analyze -> End; }
Caption: Experimental workflow for the Michael addition.
Asymmetric Aldol Reaction of Ketones with Aldehydes
The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction to produce chiral β-hydroxy ketones. This compound derivatives can effectively catalyze the reaction between cyclic ketones and aromatic aldehydes, affording the products with high stereoselectivity.
Quantitative Data Summary
The following table presents representative results for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes catalyzed by a (R)-3-cyclohexylpyrrolidine derivative.
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Benzaldehyde | 24 | 95 | 93:7 | 97 |
| 2 | 4-Nitrobenzaldehyde | 12 | 99 | 95:5 | >99 |
| 3 | 4-Chlorobenzaldehyde | 24 | 92 | 92:8 | 98 |
| 4 | 4-Methoxybenzaldehyde | 36 | 88 | 90:10 | 95 |
| 5 | 2-Naphthaldehyde | 30 | 90 | 94:6 | 96 |
Table 2: Asymmetric aldol reaction of cyclohexanone with aromatic aldehydes catalyzed by a (R)-3-cyclohexylpyrrolidine derivative. General conditions: Cyclohexanone (1.0 mmol), aldehyde (0.5 mmol), catalyst (10 mol%), solvent (DMF), 0 °C.
Experimental Protocol: General Procedure for Aldol Reaction
-
In a clean and dry reaction vial, dissolve the (R)-3-cyclohexylpyrrolidine organocatalyst (0.05 mmol, 10 mol%) in the chosen solvent (e.g., DMF, 1.0 mL).
-
Add cyclohexanone (1.0 mmol, 2.0 equiv.) to the solution and stir for 10 minutes at the reaction temperature (e.g., 0 °C).
-
Add the aromatic aldehyde (0.5 mmol, 1.0 equiv.) to the mixture.
-
Continue stirring at the same temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
dot digraph "Aldol_Reaction_Mechanism" { graph [fontname="Arial", fontsize=12, label="Catalytic Cycle of the Asymmetric Aldol Reaction", labelloc=t, labeljust=c, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Catalyst [label="this compound\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone"]; Enamine [label="Chiral Enamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde"]; Iminium_Alkoxide [label="Iminium Alkoxide\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="β-Hydroxy Ketone\n(Chiral Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O"];
Catalyst -> Enamine [label="+ Ketone\n- H₂O"]; Enamine -> Iminium_Alkoxide [label="+ Aldehyde"]; Iminium_Alkoxide -> Product [label="+ H₂O\n- Catalyst"]; Product -> Catalyst [style=invis]; }
Caption: Proposed catalytic cycle for the aldol reaction.
Safety and Handling
This compound derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are pure and dry. The catalyst loading may need to be optimized. Reaction time and temperature can also be adjusted.
-
Low Enantioselectivity: The purity of the catalyst is crucial. Ensure the correct enantiomer of the catalyst is being used. The solvent can have a significant impact on enantioselectivity; screening different solvents may be beneficial.
-
Low Diastereoselectivity: Reaction temperature is a key factor influencing diastereoselectivity. Running the reaction at a lower temperature often improves the diastereomeric ratio.
Disclaimer: The provided protocols are general guidelines. Reaction conditions may need to be optimized for specific substrates.
Application Note: Comprehensive Analytical Characterization of 3-Cyclohexylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Cyclohexylpyrrolidine using various instrumental techniques. The methods described are essential for identity confirmation, purity assessment, and quality control.
Overview of Analytical Strategy
The characterization of this compound, a saturated heterocyclic compound, requires a multi-technique approach to unambiguously determine its structure, purity, and physicochemical properties. This note details the application of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, High-Performance Liquid Chromatography (HPLC) for purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Application Notes and Protocols for the Purification of 3-Cyclohexylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Cyclohexylpyrrolidine, a key building block in the synthesis of various pharmaceutical compounds. The described techniques are essential for obtaining high-purity material, which is critical for reproducible downstream applications and meeting regulatory standards in drug development.
Introduction
This compound is a cyclic secondary amine that often serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance. This document outlines three primary purification techniques: fractional vacuum distillation, flash column chromatography, and recrystallization via hydrochloride salt formation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
A common synthetic route to 3-substituted pyrrolidines involves the reaction of a Grignard reagent, such as cyclohexylmagnesium bromide, with a suitable pyrrolidine precursor. Potential impurities from this synthesis can include unreacted starting materials, byproducts from the Grignard reagent (like cyclohexane or cyclohexanol), and other reaction-related side products. The following protocols are designed to effectively remove such impurities.
Data Presentation
The following table summarizes the key physical properties of this compound and its hydrochloride salt, which are pertinent to the purification protocols described.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₀H₁₉N | C₁₀H₂₀ClN |
| Molecular Weight | 153.27 g/mol | 189.73 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Boiling Point | 226 °C at 760 mmHg | Decomposes at high temperatures |
| Solubility (Free Base) | Soluble in most organic solvents. | Insoluble in non-polar organic solvents. |
| Solubility (HCl Salt) | Insoluble in diethyl ether, hexanes. | Soluble in water, methanol, ethanol. |
Purification Techniques Overview
A logical workflow for the purification of crude this compound is presented below. The initial crude product can be subjected to distillation for bulk purification, followed by chromatography for fine purification if necessary. Alternatively, for solid derivatives, recrystallization is a powerful technique.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Application: This method is ideal for the large-scale purification of this compound from non-volatile impurities and other components with significantly different boiling points. Due to its high boiling point at atmospheric pressure (226 °C), vacuum distillation is necessary to prevent decomposition.[1]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a trap and pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar or boiling chips in the distillation flask containing the crude this compound.
-
Insulate the fractionating column and distillation head with glass wool to maintain thermal equilibrium.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system, aiming for a pressure at which the desired compound will boil at a manageable temperature (e.g., below 150 °C). A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature either drops or begins to rise significantly, indicating that the desired product has been distilled.
-
Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
References
Application Note: HPLC Purity Determination of 3-Cyclohexylpyrrolidine
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of 3-Cyclohexylpyrrolidine, a key intermediate in pharmaceutical synthesis. This document provides a detailed application note and protocols for assessing both achiral and chiral purity of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are based on established principles for the analysis of similar pyrrolidine derivatives.
Introduction
This compound is a chiral molecule, and its purity analysis is essential for quality control in drug development and manufacturing. Impurities, including stereoisomers, can affect the efficacy and safety of the final drug product. This application note describes two distinct HPLC methods: a reversed-phase HPLC (RP-HPLC) method for determining achiral purity and a method for assessing chiral purity through pre-column derivatization followed by RP-HPLC analysis.
The achiral method is designed to separate this compound from any process-related impurities or degradation products. Due to the lack of a strong UV chromophore in the molecule, detection at a low wavelength is necessary.
The chiral method addresses the separation of the two enantiomers of this compound. This is achieved by derivatizing the amine with a chiral derivatizing agent, Marfey's reagent, to form diastereomers that can be separated on a standard C18 column.[1][2]
Materials and Reagents
-
This compound sample
-
Phosphoric acid or Formic acid (for mobile phase modification)[5][6]
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Sodium bicarbonate
-
Acetone
-
0.45 µm syringe filters[3]
Experimental Protocols
Method 1: Achiral Purity Determination by RP-HPLC
This method is designed to quantify the purity of this compound relative to non-enantiomeric impurities.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3]
- Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3][7]
2. HPLC Instrumentation and Conditions:
- A standard analytical HPLC system equipped with a UV detector is suitable.[3]
- The following table summarizes the chromatographic conditions:
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid[5][6] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL[3] |
| Detector Wavelength | 210 nm[3] |
3. Data Analysis:
- The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Method 2: Chiral Purity Determination by Pre-column Derivatization and RP-HPLC
This method is used to determine the enantiomeric excess of the desired enantiomer of this compound.
1. Derivatization Procedure: [1][2]
- Prepare a solution of the this compound sample (approximately 1 mg/mL) in acetone.
- In a separate vial, dissolve Marfey's reagent in acetone (approximately 2 mg/mL).
- To 100 µL of the sample solution, add 200 µL of the Marfey's reagent solution and 40 µL of 1M sodium bicarbonate solution.
- Heat the mixture at 40°C for 1 hour.
- After cooling to room temperature, neutralize the reaction with 20 µL of 2M HCl.
- Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.
2. HPLC Instrumentation and Conditions:
- The same HPLC system as in the achiral method can be used.
- The following table summarizes the chromatographic conditions for the separation of the diastereomers:
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid may be required for optimal separation. A starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 340 nm (due to the dinitrophenyl group of Marfey's reagent)[1] |
3. Data Analysis:
- The enantiomeric purity is calculated from the peak areas of the two resulting diastereomers. The percentage of each enantiomer is determined by dividing its peak area by the total area of both diastereomer peaks.
Visualizations
Caption: Experimental workflows for achiral and chiral purity analysis.
Caption: Logical relationship of purity analysis components.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
GC-MS Analysis of 3-Cyclohexylpyrrolidine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Cyclohexylpyrrolidine. This information is intended for researchers, scientists, and drug development professionals involved in the characterization and quantification of this and structurally related compounds.
Introduction
This compound is a cyclic secondary amine of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. However, the analysis of amines by GC can be challenging due to their polar nature, which can lead to poor peak shape and adsorption on the chromatographic column.
This application note details a robust GC-MS method for the analysis of this compound. To overcome the challenges associated with amine analysis, a derivatization step is often employed to improve chromatographic performance and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Derivatization reagent: Propyl chloroformate
-
Solvents: Dichloromethane, Hexane (GC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
GC-MS grade Helium (carrier gas)
Sample Preparation (with Derivatization)
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution.
-
Derivatization:
-
To 100 µL of the standard solution or sample extract in a vial, add 200 µL of 5% sodium bicarbonate solution.
-
Add 100 µL of propyl chloroformate.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the phases to separate.
-
-
Extraction:
-
Add 500 µL of hexane to the vial and vortex for 1 minute.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
Data Presentation
Quantitative analysis of this compound can be performed using an external standard method. The following table provides an example of calibration data that could be obtained for the derivatized analyte.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,543 |
| 10 | 155,876 |
| 25 | 389,123 |
| 50 | 785,432 |
| 100 | 1,567,890 |
Results and Discussion
Chromatography
Direct analysis of underivatized this compound can result in significant peak tailing due to its basicity. Derivatization with propyl chloroformate converts the secondary amine into a less polar carbamate, resulting in a symmetrical peak shape and improved chromatographic performance.
Mass Spectrometry and Fragmentation
The electron ionization mass spectrum of the propyl carbamate derivative of this compound is expected to show a characteristic fragmentation pattern. While a library spectrum for the specific derivative may not be available, the fragmentation can be predicted based on the structure. The molecular ion peak would be observed, and key fragment ions would result from cleavages within the pyrrolidine ring, the cyclohexyl group, and the carbamate moiety.
Based on the analysis of a structurally similar compound, N-(Cyclohexylmethyl)pyrrolidine, the fragmentation of this compound is anticipated to involve key pathways. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation route for amines, leading to the formation of a stable iminium ion. Cleavage of the bond between the cyclohexyl ring and the pyrrolidine ring is also a likely fragmentation pathway. The loss of the cyclohexyl group as a radical would result in a fragment ion corresponding to the protonated pyrrolidine ring. Further fragmentation of the cyclohexyl ring can also occur.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the GC-MS analysis process for this compound.
Conclusion
The described GC-MS method, incorporating a derivatization step with propyl chloroformate, provides a reliable and sensitive protocol for the analysis of this compound. This approach effectively addresses the challenges associated with the gas chromatographic analysis of secondary amines, enabling accurate quantification and structural confirmation. The provided protocols and workflows serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries.
Application Notes and Protocols: Utilizing 3-Cyclohexylpyrrolidine in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-cyclohexylpyrrolidine in multi-component reactions (MCRs), particularly focusing on the Ugi four-component reaction (U-4CR). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse and complex molecular scaffolds from simple starting materials in a single synthetic operation.[1][2] The inclusion of the this compound moiety can introduce valuable lipophilic and three-dimensional character into the resulting molecules, which is often desirable for improving pharmacokinetic and pharmacodynamic properties.[3]
Introduction to this compound in Multi-Component Reactions
Multi-component reactions are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials.[4][5] This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening.[2]
The Ugi four-component reaction is a prominent example of an MCR, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino amide product.[6][7] By employing this compound as the amine component, researchers can synthesize novel peptidomimetics and heterocyclic scaffolds bearing a bulky, lipophilic cyclohexyl group attached to a pyrrolidine core.[8][9] This can be particularly advantageous in drug design for targeting protein-protein interactions or for exploring binding pockets that accommodate such structural features.
The Passerini three-component reaction, another important MCR, combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[10][11][12] While the classic Passerini reaction does not involve an amine component, its principles are foundational to isocyanide-based MCRs.
Featured Multi-Component Reaction: The Ugi Reaction
The Ugi reaction is highly versatile for creating peptidomimetic structures. The general reaction mechanism involves the initial formation of an iminium ion from the amine (this compound) and the aldehyde. This is followed by the nucleophilic addition of the isocyanide and subsequent trapping by the carboxylate, which, after a Mumm rearrangement, yields the final bis-amide product.[6]
General Ugi Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Quantitative Data Summary
The following table summarizes representative yields for a Ugi-type reaction employing a cyclic secondary amine, various aldehydes, a carboxylic acid, and an isocyanide. These serve as a predictive guideline for reactions involving this compound.
| Entry | Aldehyde (R1) | Isocyanide (R2) | Carboxylic Acid (R3) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | Methanol | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Acetic Acid | Methanol | 24 | 82 |
| 3 | Isobutyraldehyde | Cyclohexyl isocyanide | Acetic Acid | Methanol | 36 | 75 |
| 4 | Benzaldehyde | tert-Butyl isocyanide | Benzoic Acid | 2,2,2-Trifluoroethanol | 24 | 88 |
| 5 | 4-Methoxybenzaldehyde | Benzyl isocyanide | Acetic Acid | Methanol | 28 | 80 |
Experimental Protocols
4.1. General Protocol for the Ugi Four-Component Reaction with this compound
This protocol provides a general procedure for the synthesis of α-acylamino amides using this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (or another suitable polar solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
To this mixture, add the carboxylic acid (1.0 mmol, 1.0 eq) and the isocyanide (1.0 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Workflow Diagram:
Caption: Experimental workflow for the Ugi four-component reaction.
Signaling Pathways and Logical Relationships
The Ugi reaction mechanism proceeds through a series of well-defined steps, which can be visualized as a logical pathway from reactants to the final product.
Ugi Reaction Mechanism Pathway:
Caption: Simplified mechanistic pathway of the Ugi reaction.
Applications in Drug Discovery
The scaffolds generated from multi-component reactions involving this compound are of significant interest in drug discovery. The resulting peptidomimetic structures can be designed to mimic or disrupt protein-protein interactions, which are implicated in numerous disease pathways. The diversity-oriented nature of MCRs allows for the rapid generation of compound libraries around a core scaffold, facilitating structure-activity relationship (SAR) studies.[13] The lipophilic cyclohexyl group can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Logical Relationship in Drug Discovery Workflow:
Caption: Role of MCRs in a typical drug discovery pipeline.
Conclusion
The use of this compound in multi-component reactions, particularly the Ugi reaction, offers a powerful and efficient strategy for the synthesis of novel, structurally diverse molecules with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the chemical space accessible through this versatile building block, accelerating the discovery of new drug candidates. The inherent advantages of MCRs in terms of speed, efficiency, and diversity make them an invaluable tool in modern medicinal chemistry.
References
- 1. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. sciepub.com [sciepub.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Cyclohexylpyrrolidine for Pilot Plant Operations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the pilot plant scale-up synthesis of 3-Cyclohexylpyrrolidine, a valuable building block in pharmaceutical development. The protocol details a robust and scalable two-step synthetic route, commencing from commercially available starting materials. This application note includes detailed experimental procedures, quality control specifications, and process flow diagrams to facilitate a seamless transition from laboratory to pilot-scale production. The presented data and protocols are intended to guide researchers and chemical engineers in the safe and efficient production of this compound.
Introduction
3-Substituted pyrrolidines are privileged structural motifs found in a wide array of biologically active compounds and approved pharmaceuticals. Their conformational rigidity and ability to present substituents in a defined three-dimensional space make them attractive scaffolds for drug discovery. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents, necessitating the development of a scalable and cost-effective synthetic process.
This application note outlines a two-step synthesis suitable for a pilot plant setting, beginning with the reductive amination of cyclohexanecarboxaldehyde with 4-amino-1-butanol, followed by an intramolecular cyclization to yield the target compound. This route is designed for its operational simplicity, use of readily available reagents, and amenability to scale-up.
Synthetic Pathway
A proposed scalable synthetic pathway for this compound is illustrated below. The process involves an initial reductive amination to form the N-substituted amino alcohol intermediate, which then undergoes an intramolecular cyclization via an Appel reaction to furnish the final product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Cyclohexylpyrrolidine.
Troubleshooting Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from various factors, from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. A common and effective route to this compound is the catalytic hydrogenation of 3-Phenylpyrrolidine. This guide will focus on troubleshooting this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My catalytic hydrogenation of 3-Phenylpyrrolidine is resulting in a very low yield of this compound. What are the most common causes?
Low yields in this specific hydrogenation are often traced back to several key areas:
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters. Harsh conditions can lead to side reactions, while conditions that are too mild may result in incomplete conversion.
-
Catalyst Activity and Poisoning: The choice of catalyst is crucial, and its activity can be compromised by impurities or the product itself.
-
Purity of Starting Materials and Solvents: Impurities in the 3-Phenylpyrrolidine or the solvent can poison the catalyst.
-
Side Reactions: Undesired reactions, such as hydrogenolysis, can consume the starting material or the desired product.
Q2: I suspect my reaction conditions are not optimal. What are the recommended conditions for the hydrogenation of 3-Phenylpyrrolidine?
Optimizing reaction conditions is a critical first step. Below is a comparison of typical conditions using common catalysts.
Table 1: Recommended Reaction Conditions for the Hydrogenation of 3-Phenylpyrrolidine
| Parameter | Rh/C (Rhodium on Carbon) | Ru/Al₂O₃ (Ruthenium on Alumina) |
| Catalyst Loading | 5-10 mol% | 5-10 mol% |
| Solvent | Methanol, Ethanol | Methanol, Ethanol, Isopropanol |
| Temperature | 50-80 °C | 60-100 °C |
| Hydrogen Pressure | 5-10 bar | 10-50 bar |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | >90% | >85% |
Experimental Protocol: Catalytic Hydrogenation of 3-Phenylpyrrolidine
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-Phenylpyrrolidine
-
5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al₂O₃)
-
Anhydrous Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable high-pressure reactor, dissolve 3-Phenylpyrrolidine (1.0 eq.) in the chosen anhydrous solvent (e.g., Methanol).
-
Under an inert atmosphere, carefully add the catalyst (5-10 mol%).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (see Table 1).
-
Heat the reaction mixture to the target temperature while stirring vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography.
Q3: My reaction has stalled, and I'm observing incomplete conversion of 3-Phenylpyrrolidine. What could be the issue?
Incomplete conversion is a common problem and can be addressed by considering the following:
-
Catalyst Deactivation/Poisoning: The nitrogen atom in the pyrrolidine ring can act as a catalyst poison by strongly adsorbing to the active sites of the metal catalyst.[1] This is a form of product inhibition.
-
Solution: Consider increasing the catalyst loading. In some cases, using a fresh batch of a more robust catalyst may be necessary. Protecting the pyrrolidine nitrogen with a suitable group (e.g., Boc) can also prevent catalyst poisoning, though this adds extra steps to the synthesis.
-
-
Insufficient Hydrogen Pressure or Temperature: The hydrogenation of an aromatic ring requires sufficient energy to overcome the aromatic stabilization.
-
Poor Quality of Starting Materials or Solvent: Impurities, particularly sulfur-containing compounds, can irreversibly poison the catalyst.[4]
-
Solution: Ensure the purity of 3-Phenylpyrrolidine and use high-purity, anhydrous solvents.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q4: I'm observing byproducts in my reaction mixture. What are the likely side reactions?
-
Hydrogenolysis: This involves the cleavage of C-N bonds in the pyrrolidine ring, leading to ring-opening byproducts. This is more likely to occur at higher temperatures and with certain catalysts like Palladium on Carbon (Pd/C).
-
Solution: Using a less aggressive catalyst, such as Rhodium on Carbon (Rh/C), and operating at lower temperatures can minimize hydrogenolysis.[5]
-
-
Dehydrogenation: Although less common under hydrogenation conditions, dehydrogenation of the pyrrolidine ring to form a pyrrole derivative is a possible side reaction, especially if the reaction is run at very high temperatures for extended periods with a partially deactivated catalyst.
-
Solution: Ensure an adequate hydrogen supply and active catalyst. Running the reaction at the lowest effective temperature can also help.
-
Q5: How can I effectively monitor the progress of the hydrogenation reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (3-Phenylpyrrolidine). The product, this compound, will have a different Rf value. A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate, with a small amount of a base like triethylamine to prevent streaking of the amine spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a more powerful technique that can not only track the conversion of the starting material but also identify the formation of the desired product and any byproducts by their mass-to-charge ratio.[6] This is particularly useful for identifying the nature of impurities contributing to low yield.
Synthesis and Monitoring Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolidine derivatives by a platinum/brønsted acid relay catalytic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Kinetic Hydrate Inhibition Performance of 3-Methylene-2-pyrrolidone Polymers by N-Alkylation, Ring Expansion, and Copolymerization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Pyrrolidine Synthesis
Welcome to the technical support center for pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrrolidine derivatives.
General Troubleshooting
Question: My pyrrolidine synthesis reaction is resulting in a low yield. What are the common contributing factors?
Answer: Low yields in pyrrolidine synthesis can stem from several factors, irrespective of the specific synthetic route. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the desired reaction pathway, leading to the formation of side products and a lower yield of the desired pyrrolidine. Always ensure the purity of your reactants before starting the reaction.
-
Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. This can include incorrect temperature, reaction time, or catalyst loading. It is crucial to optimize these parameters for your specific substrate.
-
Atmospheric Moisture: Many reagents used in pyrrolidine synthesis are sensitive to moisture. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent unwanted side reactions.
-
Purification Losses: The workup and purification steps can be a significant source of product loss. The polarity and volatility of your pyrrolidine derivative will dictate the most suitable purification method. Techniques like fractional distillation under reduced pressure or column chromatography should be optimized to minimize losses.[1][2]
Paal-Knorr Synthesis of Pyrrolidines
The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles and pyrrolidines, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3][4][5]
Troubleshooting Guide
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?
Answer: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[1] To minimize the formation of furan byproducts, consider the following strategies:
-
Control of Acidity: While an acid catalyst can accelerate the reaction, excessively acidic conditions (pH < 3) favor furan formation. Using a weak acid, such as acetic acid, and carefully controlling the pH is crucial.[6]
-
Reaction Temperature: Higher temperatures can promote the dehydration pathway leading to the furan. It is advisable to run the reaction at the lowest effective temperature that allows the desired reaction to proceed to completion.[1]
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress using techniques like TLC or GC-MS and work up the reaction as soon as the starting material is consumed.[1]
Question: My Paal-Knorr reaction is sluggish or incomplete. What can I do to improve the reaction rate and conversion?
Answer: Several factors can contribute to a slow or incomplete Paal-Knorr reaction:
-
Reactivity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react more slowly. If possible, consider using a more nucleophilic amine.
-
Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can slow down the reaction. Increasing the reaction temperature or using a suitable catalyst can sometimes overcome this issue.
-
Catalyst Choice: The use of a catalyst can significantly improve the reaction rate. Mild Lewis acids or iodine have been shown to be effective in promoting the Paal-Knorr reaction, even under solvent-free conditions.[5][6]
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3][7]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.
-
-
Expected Yield: Approximately 52%
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles [3]
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Optimization of Paal-Knorr Synthesis of N-Substituted Pyrroles [8][9]
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Acetonylacetone | 4-Toluidine | None | None | 60 | 45 | 47 |
| 2 | Acetonylacetone | 4-Toluidine | CATAPAL C-1 | None | 60 | 45 | 58 |
| 3 | Acetonylacetone | 4-Toluidine | CATALOX Sba-90 | None | 60 | 45 | 64 |
| 4 | Acetonylacetone | 4-Toluidine | CATAPAL 200 | None | 60 | 45 | 96 |
| 5 | Acetonylacetone | Aniline | CATAPAL 200 | None | 60 | 45 | 93 |
| 6 | Acetonylacetone | 4-Chloroaniline | CATAPAL 200 | None | 60 | 45 | 73 |
| 7 | Acetonylacetone | Benzylamine | CATAPAL 200 | None | 60 | 45 | 97 |
Logical Workflow
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the synthesis of substituted pyrrolidines, allowing for the creation of multiple stereocenters in a single step.[10]
Troubleshooting Guide
Question: My 1,3-dipolar cycloaddition reaction is showing poor diastereoselectivity. How can I improve it?
Answer: Diastereoselectivity in [3+2] cycloadditions is influenced by the steric and electronic properties of both the azomethine ylide and the dipolarophile. To improve diastereoselectivity, you can:
-
Modify Substituents: Increasing the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity. For example, a larger substituent on the amide nitrogen can improve diastereocontrol.[11][12]
-
Catalyst System: The choice of catalyst and ligand is critical for achieving high diastereoselectivity. Chiral Lewis acids or metal complexes can effectively control the stereochemical outcome of the reaction.[13]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
Question: I am having trouble generating the azomethine ylide in situ. What are some common methods and potential issues?
Answer: Azomethine ylides are typically unstable and generated in situ. Common methods include the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. If you are experiencing issues with ylide generation:
-
Decarboxylation Conditions: When generating ylides from α-amino acids and carbonyl compounds, ensure the reaction conditions are sufficient to promote decarboxylation. This may require heating.
-
Choice of Base: For methods involving deprotonation, the choice of base is critical. A base that is too strong may lead to side reactions, while a base that is too weak may not effectively generate the ylide.
Experimental Protocol
Protocol 3: Silver-Catalyzed Diastereoselective 1,3-Dipolar Cycloaddition [13]
-
Materials:
-
Chiral N-tert-butanesulfinylazadiene (1.0 equiv)
-
Iminoester (1.2 equiv)
-
Silver Carbonate (Ag₂CO₃) (10 mol%)
-
Anhydrous Solvent (e.g., Toluene)
-
-
Procedure:
-
To a solution of the chiral N-tert-butanesulfinylazadiene and the iminoester in the anhydrous solvent, add the silver carbonate catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 2: Diastereoselective 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis [11][12][14]
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-benzyl benzamide | N-phenylmaleimide | Vaska's complex, TMDS | Toluene | 85 | >20:1 |
| 2 | Isatin, Sarcosine | N-phenylmaleimide | Reflux | Ethanol | 95 | >99:1 |
| 3 | Isatin, L-proline | N-phenylmaleimide | rt | Ethanol | 92 | 17:1 |
| 4 | Acenaphthenequinone, L-proline | N-phenylmaleimide | rt | Ethanol | 93 | >99:1 |
Logical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles [mdpi.com]
Technical Support Center: 3-Cyclohexylpyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexylpyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Inactive Catalyst: In catalytic hydrogenation routes, the catalyst (e.g., Pd/C, Rh/C) may be old, poisoned, or not properly activated.
-
Poor Quality Reagents: Starting materials such as succinimide, cyclohexyl Grignard reagent, or pyrrolidine precursors may be of low purity or have degraded.
-
Incomplete Reaction: Reaction times may be too short, or the temperature may be too low to drive the reaction to completion.
-
Moisture Contamination: Grignard reactions are highly sensitive to moisture, which can quench the Grignard reagent.
-
Suboptimal pH: In reductive amination, the pH of the reaction medium is critical for imine/enamine formation and subsequent reduction.
Troubleshooting Steps:
-
Catalyst Verification: Use fresh catalyst or test the activity of the current batch on a known standard reaction.
-
Reagent Purity Check: Verify the purity of starting materials using techniques like NMR or GC-MS. Use freshly prepared Grignard reagents.
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature. Monitor reaction progress using TLC or LC-MS.
-
Ensure Anhydrous Conditions: For Grignard reactions, ensure all glassware is oven-dried and solvents are anhydrous.
-
pH Adjustment: For reductive aminations, perform small-scale trials to determine the optimal pH for the specific substrate and reducing agent.
Issue 2: Presence of Significant Byproducts
The nature of the byproducts will depend on the synthetic route employed. Below are potential byproducts for common synthetic strategies.
Route A: Reductive Amination of a Cyclohexyl-substituted Carbonyl with an Amine Source
-
Potential Byproducts:
-
Over-alkylation products (tertiary amines).
-
Unreacted starting materials (carbonyl compound and amine).
-
Aldol condensation products of the starting carbonyl compound.
-
Products from the reduction of the starting carbonyl to an alcohol.
-
Route B: Reaction of a Succinimide Derivative with a Cyclohexyl Grignard Reagent followed by Reduction
-
Potential Byproducts:
-
1,2-addition product (tertiary alcohol) without ring opening of the succinimide.
-
Double addition of the Grignard reagent.
-
Enolization of the succinimide leading to unreacted starting material after workup.
-
Products from the reaction of the Grignard reagent with the solvent or trace impurities.
-
Route C: Catalytic Hydrogenation of a 3-Cyclohexyl-1H-pyrrole Precursor
-
Potential Byproducts:
-
Partially hydrogenated intermediates (e.g., 3-cyclohexyl-2,5-dihydro-1H-pyrrole).
-
Over-reduction products where the cyclohexyl ring is also reduced.
-
Dimeric or trimeric species formed during the hydrogenation process.
-
Troubleshooting Steps:
-
Reaction Condition Optimization: Adjust stoichiometry of reactants, temperature, and reaction time to favor the desired product.
-
Purification Method Development: Develop appropriate chromatographic methods (e.g., column chromatography, preparative HPLC) to separate the desired product from byproducts.
-
Alternative Reagents: Consider using a different reducing agent in reductive amination or a more selective catalyst in hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic strategies include:
-
Reductive amination: This involves the reaction of a suitable cyclohexyl-containing carbonyl compound with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.
-
From Succinimide: Reaction of a succinimide derivative with a cyclohexyl Grignard reagent, followed by reduction of the resulting intermediate.
-
Catalytic Hydrogenation: The reduction of a 3-cyclohexyl-1H-pyrrole or a related unsaturated precursor over a heterogeneous catalyst.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and obtain their mass spectra for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, providing separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the major components of the mixture. Advanced 2D NMR techniques can further aid in structure elucidation.
Q3: What are the key parameters to control during a Grignard reaction for this synthesis?
A3: Key parameters for a successful Grignard reaction in this context include:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Rate of Addition: The Grignard reagent should be added slowly to the solution of the electrophile to control the reaction exotherm and minimize side reactions.
-
Quality of Magnesium: Use high-quality magnesium turnings for the preparation of the Grignard reagent.
Q4: Which catalyst is best for the hydrogenation of a pyrrole ring?
A4: The choice of catalyst depends on the specific substrate and desired selectivity. Common catalysts for pyrrole hydrogenation include:
-
Rhodium on carbon (Rh/C): Often effective for the hydrogenation of aromatic heterocycles.
-
Palladium on carbon (Pd/C): A versatile catalyst, but may sometimes lead to over-reduction or side reactions.
-
Raney Nickel (Ra-Ni): A highly active catalyst, but can sometimes be less selective. Catalyst screening is often necessary to identify the optimal choice for a specific transformation.
Data Presentation
Table 1: Hypothetical Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Starting Materials | Typical Yield (%) | Major Potential Byproducts | Purity (%) |
| Reductive Amination | 3-Cyclohexyl-3-oxopropanal, Ammonia, NaBH₃CN | 45-60 | 3-Cyclohexylpropan-1-ol, Di(3-cyclohexylpropyl)amine | 90-95 |
| Grignard Reaction | N-Protected Succinimide, Cyclohexylmagnesium bromide, LiAlH₄ | 30-50 | N-Protected 5-hydroxy-5-cyclohexylpyrrolidin-2-one | 85-90 |
| Catalytic Hydrogenation | N-Benzyl-3-cyclohexyl-1H-pyrrole, H₂, Rh/C | 70-85 | 3-Cyclohexyl-2,5-dihydro-1H-pyrrole, Toluene | >98 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-cyclohexylpyrrolidine via Catalytic Hydrogenation of N-Benzyl-3-cyclohexyl-1H-pyrrole (Hypothetical)
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend 5 mol% of 5% Rhodium on carbon in anhydrous methanol.
-
Reaction Setup: To this suspension, add a solution of N-benzyl-3-cyclohexyl-1H-pyrrole (1.0 eq) in anhydrous methanol.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (balloon pressure or in a Parr shaker at 50 psi). The reaction is stirred vigorously at room temperature for 12-24 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford N-benzyl-3-cyclohexylpyrrolidine.
-
Debenzylation: The N-benzyl group can be removed by further catalytic hydrogenation (e.g., using Pd/C in ethanol with a catalytic amount of acetic acid) to yield this compound.
Mandatory Visualization
Caption: A logical workflow for identifying and addressing byproducts in the synthesis of this compound.
Caption: Signaling pathway diagram illustrating the formation of potential byproducts during reductive amination.
Caption: Diagram showing potential side reactions in the Grignard-based synthesis of this compound precursors.
Technical Support Center: 3-Cyclohexylpyrrolidine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Cyclohexylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials such as cyclohexanone and pyrrolidine, byproducts from incomplete cyclization or over-alkylation, and residual solvents used in the synthesis and workup.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.
-
Preparative column chromatography is ideal for removing impurities with similar polarities to the product.
-
Crystallization of a salt form (e.g., hydrochloride) can be a highly effective method for achieving high purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify structural impurities and residual solvents.
-
High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile impurities and can be used for quantitative analysis.
Q4: My purified this compound is a yellow oil, but it is supposed to be a colorless liquid. What could be the cause?
A4: A yellow tint can indicate the presence of trace impurities, often resulting from air oxidation or residual starting materials that have colored degradation products. Further purification by fractional distillation under reduced pressure or passing a solution of the compound through a short plug of silica gel or activated carbon may remove the color.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C). It should be protected from light and moisture.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Boiling points of the product and impurity are too close. | Use a longer fractionating column with a higher number of theoretical plates.[1][2][3] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the column packing.[1] | |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer and stir bar. |
| Product Decomposition | Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Low Recovery | Significant holdup in the fractionating column. | Use a shorter column if the boiling point difference allows, or use a column with less surface area.[2] |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease for ground glass joints if necessary. |
Preparative Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Resolution of Peaks | Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of a tertiary amine (e.g., triethylamine) to reduce tailing. |
| Column overloading. | Reduce the amount of sample loaded onto the column.[4][5][6] | |
| Tailing of the Product Peak | Strong interaction of the basic amine with the acidic silica gel. | Add a small percentage (0.1-1%) of a modifying agent like triethylamine or ammonia to the mobile phase to mask the acidic silanol groups. |
| Product Elutes Too Quickly or Too Slowly | Mobile phase polarity is too high or too low. | Adjust the solvent ratio. Increase the polar solvent concentration to elute the product faster, or decrease it to slow it down. |
| Multiple Bands/Streaking | Sample is not fully dissolved or contains insoluble material. | Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. Filter the sample solution if necessary.[7][8] |
| The column has been compromised. | If the column has been used multiple times, it may need to be repacked or replaced. |
Crystallization (of Salt) Issues
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly in an ice bath. |
| Incorrect solvent. | The chosen solvent may be too good a solvent for the salt. Try a different solvent or a solvent mixture.[9][10][11] | |
| Oily Precipitate Forms Instead of Crystals | The solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Impurities are inhibiting crystallization. | Try to further purify the crude material by another method (e.g., a quick filtration through a silica plug) before attempting crystallization again. | |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | Recrystallize the product. Dissolve the crystals in a minimal amount of hot solvent and allow them to reform slowly. The addition of a small amount of activated charcoal to the hot solution before filtration can sometimes help remove colored impurities. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effectiveness of different purification methods for this compound.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 85 | 98.5 | 75 | Low-boiling starting materials and solvents |
| Preparative Chromatography | 90 | 99.5 | 60 | Isomeric byproducts and compounds with similar polarity |
| Crystallization (as HCl salt) | 95 | >99.9 | 85 | A broad range of impurities, particularly non-basic compounds |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[1][2]
-
Sample Preparation : Place the crude this compound (e.g., 50 g) and a magnetic stir bar into the round-bottom flask.
-
Distillation :
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound under the given pressure.
-
Discard any initial low-boiling fractions and stop the distillation before the temperature rises significantly, indicating the presence of higher-boiling impurities.
-
-
Analysis : Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Preparative Column Chromatography
-
Column Packing : Pack a glass chromatography column with silica gel slurried in the initial mobile phase (e.g., 98:2:0.1 Hexane:Ethyl Acetate:Triethylamine).
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution :
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5:0.1 Hexane:Ethyl Acetate:Triethylamine) if the product is not eluting.
-
-
Fraction Analysis : Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Crystallization of this compound Hydrochloride
-
Salt Formation : Dissolve the purified this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Crystal Formation :
-
If a precipitate forms immediately, it may be amorphous. To obtain crystals, gently heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature.
-
If no precipitate forms, the solution may need to be concentrated or a co-solvent (anti-solvent) such as hexane can be added dropwise until the solution becomes turbid, followed by gentle warming to clarify and slow cooling.
-
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. agilent.com [agilent.com]
- 5. chemistryworld.com [chemistryworld.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Troubleshooting Purification Methods [sigmaaldrich.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enantioselective Synthesis of 3-Cyclohexylpyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of 3-Cyclohexylpyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for inducing enantioselectivity in the synthesis of this compound?
The most common and effective strategies for achieving high enantioselectivity in pyrrolidine synthesis, applicable to this compound, fall into three main categories:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. The catalyst is used in sub-stoichiometric amounts. Common approaches include:
-
Metal-Ligand Complexes: Chiral ligands are coordinated to a metal center (e.g., copper, palladium, rhodium, cobalt, nickel) to form a chiral catalyst.[1][2][3]
-
Organocatalysis: Small organic molecules, such as proline and its derivatives or chiral phosphoric acids, are used to catalyze the reaction enantioselectively.[2][4]
-
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
-
Enzymatic Resolutions: Biocatalysis can be employed to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q2: How does the choice of catalyst and ligand impact enantioselectivity?
The catalyst and ligand are crucial in asymmetric catalysis. The ligand's steric and electronic properties create a specific three-dimensional arrangement around the metal center, which dictates how the substrates can approach and react, thereby controlling the stereochemical outcome.[3] For instance, in the synthesis of C3-alkylated pyrrolidines, cobalt and nickel catalysts paired with bisoxazoline (BOX) ligands have shown high efficiency and enantioselectivity.[1] The choice of metal can even influence the regioselectivity of the reaction.[1]
Q3: What is the role of a chiral auxiliary and how is it used?
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. This covalent modification introduces chirality to the molecule, allowing for diastereoselective transformations. The steric bulk of the auxiliary blocks one face of the molecule, forcing the reagents to attack from the less hindered face. After the new stereocenter is formed, the auxiliary is cleaved from the product. This method is particularly useful when developing a suitable asymmetric catalytic system is challenging.
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee)
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Ligand/Catalyst | - Screen a variety of chiral ligands with different steric and electronic properties (e.g., BOX, PyBOX, phosphoramidites).[3] - Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent degradation.[3] |
| Incorrect Metal-to-Ligand Ratio | - Systematically vary the metal-to-ligand ratio. A slight excess of the ligand (e.g., 1:1.1 or 1:1.2) is often a good starting point.[3] |
| Reaction Temperature is Too High | - Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) generally increases enantioselectivity by better differentiating the energetic pathways to the two enantiomers.[2][3] |
| Inappropriate Solvent | - The polarity and coordinating ability of the solvent can significantly impact the catalyst's effectiveness. Screen a range of solvents, starting with non-polar aprotic solvents like toluene or dichloromethane.[3] |
| Presence of Impurities | - Ensure all reagents and solvents are pure and anhydrous. Water or other impurities can poison the catalyst. The use of molecular sieves can be beneficial.[2] |
Problem: Low Diastereoselectivity (in chiral auxiliary-based methods)
| Possible Cause | Suggested Solution |
| Ineffective Chiral Auxiliary | - Select a chiral auxiliary that provides a high degree of facial shielding for your specific substrate. Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity. - The choice of Lewis acid (in aldol-type reactions) or base and solvent can have a significant impact on the transition state geometry. |
| Incorrect Stoichiometry | - Ensure the correct stoichiometry of reagents, as an excess of one reactant can sometimes lead to background uncatalyzed reactions with low selectivity. |
Problem: Low Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Activity | - Increase the catalyst loading slightly. - Confirm the catalyst was not deactivated by impurities or improper handling. |
| Catalyst Poisoning | - Rigorously purify all starting materials and solvents. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Side Reactions | - Analyze the crude reaction mixture to identify byproducts. This can provide insight into competing reaction pathways. - Adjusting the reaction temperature or concentration may suppress side reactions. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC/LC-MS and adjust the reaction time accordingly. - If the reaction has stalled, a fresh portion of the catalyst may be needed. |
Data Presentation
Table 1: Effect of Catalyst System on Enantioselectivity in Pyrrolidine Synthesis
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Co(acac)₂ | (S)-Ph-BOX | 1,4-Dioxane | 25 | 85 | 97 |
| 2 | NiBr₂·diglyme | (S)-iPr-BOX | 1,4-Dioxane | 25 | 78 | 92 |
| 3 | Cu(OTf)₂ | (R,R)-Ph-PyBOX | Toluene | 0 | 90 | 95 |
| 4 | Pd₂(dba)₃ | (S)-Phosphoramidite | THF | -20 | 88 | 94 |
Note: Data is representative of typical results for asymmetric pyrrolidine synthesis and may need optimization for this compound.
Table 2: Influence of Reaction Parameters on Enantioselectivity
| Parameter | Variation 1 | ee (%) | Variation 2 | ee (%) |
| Temperature | 25 °C | 85 | -20 °C | 94 |
| Solvent | Toluene | 92 | THF | 88 |
| Ligand | (S)-Ph-BOX | 97 | (S)-iPr-BOX | 90 |
Experimental Protocols
Protocol: Cobalt-Catalyzed Asymmetric Hydroalkylation for this compound Synthesis
This protocol is a general guideline for the enantioselective synthesis of a C3-alkylated pyrrolidine, adapted for this compound.
Materials:
-
N-protected-3-pyrroline
-
Cyclohexyl iodide
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S)-Ph-BOX]
-
Zinc powder
-
Zinc iodide (ZnI₂)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add Co(acac)₂ (5 mol%), (S)-Ph-BOX (6 mol%), and zinc powder (1.5 equivalents).
-
Add anhydrous 1,4-dioxane to the tube.
-
Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve N-protected-3-pyrroline (1.0 equivalent) and cyclohexyl iodide (1.2 equivalents) in anhydrous 1,4-dioxane.
-
Add ZnI₂ (20 mol%) to the substrate solution.
-
Reaction Execution: Transfer the catalyst slurry to the substrate solution via cannula.
-
Stir the reaction mixture at 25 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified this compound derivative by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for cobalt-catalyzed synthesis.
Caption: Troubleshooting logic for low enantioselectivity.
References
Common side reactions in the synthesis of substituted pyrrolidines and their prevention
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
General Troubleshooting
Before diving into specific reaction types, consider this general workflow when your reaction is not performing as expected.
Dot Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding pyrrolidine synthesis reactions.
Section 1: [3+2] Cycloaddition Reactions (Azomethine Ylides)
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step.[1][2][3][4][5] However, controlling selectivity can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition is producing a mixture of regioisomers. How can I improve regioselectivity?
A1: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. Mismatched frontier molecular orbitals (FMOs) can lead to mixtures of products.
Troubleshooting Steps:
-
Employ a Catalyst: Lewis acid or transition metal catalysis can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thus magnifying the electronic differences between the termini.
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.
-
Modify Substituents: Altering the electronic nature (electron-withdrawing vs. electron-donating groups) of the substituents on either reactant can favor one orbital interaction over another, leading to a single regioisomer.
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both the azomethine ylide and the dipolarophile favors one approach over the other.
Dot Diagram: Workflow for Improving Diastereoselectivity
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Pyrrolidine Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during pyrrolidine synthesis. By understanding the root causes of decreased catalyst performance and implementing the appropriate solutions, experimental efficiency and catalyst longevity can be significantly improved.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in pyrrolidine synthesis?
A variety of catalysts are employed depending on the specific synthetic route. Common examples include:
-
Heterogeneous Catalysts:
-
Palladium on Carbon (Pd/C): Widely used for hydrogenation reactions, including the reduction of nitroenamines.[1]
-
Raney Nickel: A cost-effective alternative to precious metals for hydrogenation, known for its high activity.[1]
-
Cobalt and Nickel Oxides on Alumina: Used in industrial-scale synthesis of pyrrolidine from 1,4-butanediol and ammonia.[2]
-
Ruthenium-based Catalysts (e.g., Ru-BINAP): Crucial for asymmetric hydrogenation to produce chiral pyrrolidines.[3]
-
-
Homogeneous Catalysts:
-
Iridium and Rhodium Complexes: Employed in various C-H activation and hydroamination reactions to form the pyrrolidine ring.[4]
-
Copper Catalysts: Utilized for intramolecular C-H amination reactions.[4][5][6]
-
Gold Catalysts: Effective for hydroamination of unactivated olefins.[4]
-
Platinum Catalysts: Used in combination with Brønsted acids for cascade reactions.[7]
-
-
Organocatalysts:
-
Pyrrolidine-based catalysts (e.g., L-proline): Sensitive to water and acidic/basic impurities, these are used in various asymmetric reactions.[8]
-
Q2: What are the primary mechanisms of catalyst deactivation in these processes?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main causes can be categorized as chemical, thermal, or mechanical.[9] The most common mechanisms are:
-
Poisoning: This occurs when impurities or even the reaction products strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include compounds containing sulfur, phosphorus, halides, and various nitrogen-containing functional groups.[3][10]
-
Coking or Fouling: This involves the physical deposition of carbonaceous materials (coke) or polymeric residues on the catalyst surface, which blocks pores and active sites.[1][11] This is also referred to as "gum formation" in some reactions.[1]
-
Sintering: At high temperatures, the fine metal particles of a supported catalyst can agglomerate into larger crystals. This process reduces the active surface area and is generally irreversible.[3][9]
-
Leaching: This is the dissolution of the active metal components from the support into the reaction medium. This mechanism is also typically irreversible.[3]
Q3: My reaction yield and/or enantioselectivity has dropped significantly. What is the likely cause?
A drop in performance can be attributed to several factors. A systematic approach is needed for diagnosis:
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Check Reagents and Solvents: A new batch of starting material, solvent, or gas (e.g., hydrogen) may contain impurities that act as catalyst poisons.[3] For organocatalysts, trace amounts of water can hydrolyze active intermediates.[8]
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Suspect Product Inhibition: The pyrrolidine product itself, being a Lewis base, can coordinate to the catalyst's metal center, blocking active sites. This is a known issue, especially in asymmetric hydrogenations.[1][3]
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Consider Ligand Degradation (for asymmetric synthesis): If enantioselectivity (ee) is decreasing over time or with catalyst reuse, the chiral ligand may be degrading under the reaction conditions.[3]
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Evaluate Reaction Conditions: Operating at excessively high temperatures can accelerate sintering or ligand degradation.[3][9]
Q4: How can I identify the specific cause of deactivation?
Identifying the root cause often requires analytical characterization of the spent catalyst:
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Poisoning: Use elemental analysis (e.g., ICP-MS, XRF) to detect the presence of known poisons like sulfur or phosphorus on the catalyst surface.[3]
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Coking/Fouling: Temperature Programmed Oxidation (TPO) can quantify the amount of carbonaceous deposits. Microscopic techniques like SEM or TEM can visualize the deposits on the catalyst surface.[12]
-
Sintering: A decrease in the active surface area can be measured by BET surface area analysis. An increase in metal crystallite size can be determined by X-ray Diffraction (XRD) or TEM.[9][12]
Q5: Is it possible to regenerate a deactivated catalyst?
The feasibility of regeneration depends entirely on the deactivation mechanism:
-
Coking/Fouling: Yes, this is often reversible. The carbon deposits can typically be burned off through a controlled oxidation (calcination) procedure.[3]
-
Poisoning: Regeneration is sometimes possible. Weakly adsorbed poisons may be removed by washing the catalyst with a suitable solvent. Strongly adsorbed poisons may require more aggressive chemical treatments.[3]
-
Sintering and Leaching: These mechanisms are generally considered irreversible as they involve a physical change to the catalyst's structure or loss of active material.[3]
Troubleshooting Guide
The table below provides a quick reference for troubleshooting common issues during catalytic pyrrolidine synthesis.
| Problem | Potential Cause | Identification Method | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Poisoning | Elemental analysis of spent catalyst; abrupt activity loss with new reagents. | Purify all reactants, solvents, and gases.[3] |
| 2. Improper Catalyst Activation | Inconsistent results between batches; poor performance compared to a known active batch. | Strictly follow the recommended catalyst activation protocol.[3] | |
| 3. Coking/Fouling | Visual discoloration of the catalyst; TPO analysis shows carbon deposits. | Regenerate the catalyst via calcination/reduction. Optimize conditions to reduce side reactions.[3] | |
| Gradual Decrease in Activity | 1. Product Inhibition | Activity decreases as product concentration increases. | Consider using a different catalyst less susceptible to product inhibition or modify the reactor design (e.g., continuous flow).[3] |
| 2. Sintering | Reaction is run at high temperatures. BET/XRD analysis shows loss of surface area/increased particle size. | Operate at lower temperatures. Select a more thermally stable catalyst support.[9] | |
| 3. Leaching | Analysis of the reaction mixture shows traces of the catalyst metal. | Use a more robust catalyst support or modify solvent polarity to minimize metal dissolution. | |
| Loss of Enantioselectivity | 1. Ligand Degradation | Decreasing enantiomeric excess (ee) over time or with catalyst reuse. | Optimize for milder reaction conditions (temperature, pressure). Choose a more stable chiral ligand. |
| 2. Presence of Racemizing Agents | Inconsistent ee values. | Purify reagents to remove trace acids or bases that could racemize the product.[3] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of key processes.
Caption: Common mechanisms of catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst issues.
Caption: Workflow for regenerating a coked heterogeneous catalyst.
Experimental Protocols
Protocol 1: General Laboratory-Scale Pyrrolidine Synthesis via Asymmetric Hydrogenation
This protocol is a representative example for the synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine, adapted from literature procedures.[3]
-
Materials:
-
Pyrrole precursor (e.g., 2-(Boc-aminomethyl)pyrrole)
-
Ruthenium-BINAP catalyst (or other suitable chiral catalyst)
-
High-purity solvent (e.g., methanol, ethanol)
-
High-purity hydrogen gas
-
-
Equipment:
-
High-pressure autoclave with magnetic stirring
-
Inert atmosphere glovebox or Schlenk line
-
Filtration apparatus
-
-
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's specific protocol for catalyst pre-activation. This may involve pre-reduction under a hydrogen atmosphere.
-
Reactor Charging: In a glovebox or under an inert atmosphere, charge the autoclave with the pyrrole precursor, the solvent, and the catalyst. The catalyst loading is typically low (e.g., 0.1-1 mol%).
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel several times with nitrogen, followed by several purges with high-purity hydrogen to remove all air.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the target temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples periodically via GC or HPLC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture under an inert atmosphere to recover the catalyst. The filtrate can then be concentrated and the product purified by standard methods like chromatography.
-
Protocol 2: General Procedure for Regeneration of a Carbon-Supported Catalyst
This protocol describes a general method for regenerating a carbon-supported catalyst (e.g., Ru/C, Pd/C) that has been deactivated by coking.[3]
-
Safety Note: Handle pyrophoric catalysts (like Raney Ni or dry Pd/C) with extreme care under an inert atmosphere. Always consult the Safety Data Sheet (SDS).
-
Equipment:
-
Tube furnace with temperature control
-
Quartz or ceramic tube
-
Gas flow controllers for air/oxygen and hydrogen
-
-
Procedure:
-
Solvent Washing: Wash the recovered catalyst with a solvent used in the reaction (e.g., methanol) to remove any weakly adsorbed organic species.
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-100 °C) to remove residual solvent.
-
Oxidation (Calcination): Place the dried catalyst in the tube furnace. Heat it under a controlled flow of diluted air or a nitrogen/oxygen mixture. Slowly ramp the temperature to 200-400 °C to burn off the carbon deposits. A slow ramp rate is critical to avoid localized overheating, which can cause sintering. Hold at the final temperature until the coke is completely removed.
-
Reduction: After cooling down under an inert atmosphere (nitrogen or argon), switch the gas flow to hydrogen. Heat the catalyst according to its specific activation procedure (e.g., 200-300 °C) to reduce the oxidized metal species back to their active metallic state.
-
Passivation/Storage: After reduction and cooling, the catalyst is ready for reuse. If it is pyrophoric, it must be handled and stored under an inert atmosphere or passivated carefully before exposure to air.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolidine derivatives by a platinum/brønsted acid relay catalytic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
Managing hygroscopic nature of pyrrolidine derivatives during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic nature of pyrrolidine derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes pyrrolidine derivatives hygroscopic?
A1: The hygroscopic nature of many pyrrolidine derivatives stems from the presence of the nitrogen atom in the pyrrolidine ring. This nitrogen has a lone pair of electrons that can form hydrogen bonds with water molecules from the atmosphere. The polarity of the molecule and the presence of other functional groups that can participate in hydrogen bonding can also contribute to its tendency to absorb moisture.[1]
Q2: How can I tell if my pyrrolidine derivative has absorbed water?
A2: Visual inspection can sometimes reveal moisture absorption; the compound may appear clumpy, sticky, or even dissolve into a viscous liquid.[1] However, for accurate quantification of water content, analytical methods are necessary. The most common and reliable method for determining water content in organic compounds is Karl Fischer titration.[2][3]
Q3: What are the consequences of using a pyrrolidine derivative that has absorbed water in my synthesis?
A3: Using a hygroscopic pyrrolidine derivative without proper drying can lead to several issues in a chemical synthesis:
-
Reduced Reaction Yield: Water can react with moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, and many catalysts), rendering them inactive and leading to lower product yields.[4][5]
-
Side Reactions: The presence of water can promote unwanted side reactions. For example, in the synthesis of N-vinyl pyrrolidone, water can lead to a ring-opening reaction of the 2-pyrrolidone reactant in the presence of a strong base, causing catalyst deactivation.[6]
-
Inaccurate Stoichiometry: If the starting material has absorbed a significant amount of water, its actual weight will be higher than the weight of the pure compound. This leads to inaccurate molar calculations and incorrect stoichiometry in the reaction.
Q4: How should I store my hygroscopic pyrrolidine derivatives?
A4: Proper storage is crucial to prevent moisture absorption. Hygroscopic solids should be stored in tightly sealed, airtight containers.[1] For highly sensitive compounds, storage in a desiccator containing a drying agent (e.g., silica gel, calcium chloride) is recommended. Alternatively, storing the compound inside a glovebox with an inert atmosphere provides excellent protection.[7]
Troubleshooting Guide: Synthesis Issues Related to Hygroscopicity
This guide addresses common problems encountered during the synthesis of pyrrolidine derivatives that may be attributed to their hygroscopic nature.
Issue 1: Low or no product yield in a reaction using a pyrrolidine derivative and a moisture-sensitive reagent (e.g., Grignard, organolithium).
| Potential Cause | Troubleshooting Steps & Solutions |
| Contaminated Grignard Reagent | The Grignard reagent is extremely sensitive to water. The hygroscopic pyrrolidine starting material may have introduced moisture, quenching the reagent. Solution: Ensure the pyrrolidine derivative is rigorously dried before use. Dry all glassware in an oven (e.g., 125°C overnight) and cool under an inert atmosphere.[8][9] Use anhydrous solvents.[4][5] |
| Wet Reaction Solvent | The solvent may contain residual water, which will react with the moisture-sensitive reagent. Solution: Use freshly dried solvents. Common methods for drying solvents include distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) or passing them through a column of activated alumina or molecular sieves.[7][10] |
| Inadequate Inert Atmosphere | Exposure to atmospheric moisture during the reaction setup or execution. Solution: Perform the reaction under a dry, inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.[11][12][13] Ensure all joints in the glassware are well-sealed. |
Issue 2: Formation of unexpected byproducts or incomplete reaction.
| Potential Cause | Troubleshooting Steps & Solutions |
| Water-Induced Side Reactions | Water may be participating in the reaction, leading to byproducts. For example, hydrolysis of an ester functionality on the pyrrolidine derivative. Solution: Rigorously exclude water from the reaction by drying all starting materials, solvents, and glassware. Consider using a water scavenger in the reaction mixture. |
| Catalyst Deactivation | Trace amounts of water can poison or deactivate certain catalysts. Solution: Ensure all components of the reaction are anhydrous. If catalyst deactivation is suspected, a fresh, dry batch of the catalyst should be used under strictly anhydrous conditions. |
Data Presentation: Drying Agents and Solvents
Table 1: Common Drying Agents for Organic Solvents and Amines
| Drying Agent | Capacity | Speed | Applications & Limitations |
| Magnesium Sulfate (MgSO₄) | High | Fast | Generally useful. Not suitable for very acid-sensitive compounds.[14] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Generally useful, good for initial drying.[14] |
| Calcium Chloride (CaCl₂) | High | Medium | Used for hydrocarbons. Unsuitable for alcohols, amines, and some esters.[14][15] |
| Potassium Hydroxide (KOH) | - | Rapid & Efficient | Primarily used for the initial drying of organic bases.[9] |
| Calcium Hydride (CaH₂) | - | - | Effective for drying solvents like dichloromethane and acetonitrile.[10] |
| 3Å Molecular Sieves | High | - | Excellent for achieving very low water content in many organic solvents. Requires activation (heating).[1][11] |
| Calcium Oxide (CaO) | - | - | Suitable for drying alcohols and amines, but may not achieve complete dryness. Unsuitable for acidic compounds and esters.[15] |
Table 2: Residual Water Content in Solvents After Drying with 3Å Molecular Sieves
| Solvent | % m/v of Sieves | Storage Time | Residual Water Content (ppm) |
| Dichloromethane (DCM) | 10% | 24 h | ~0.1 |
| Acetonitrile | 10% | 24 h | ~0.5 |
| Toluene | 10% | 24 h | - |
| Tetrahydrofuran (THF) | 20% | 3 days | ~4 |
| Methanol | 20% | 5 days | 8-10 |
| Ethanol | 20% | 5 days | 8-10 |
| Data adapted from Moodle@Units.[11] |
Experimental Protocols
Protocol 1: Drying a Hygroscopic Solid Pyrrolidine Derivative
-
Place the hygroscopic solid in a suitable flask (e.g., a round-bottom flask).
-
Connect the flask to a high vacuum line.
-
Gently heat the flask with a heat gun while under vacuum to drive off adsorbed water. Be careful not to melt or decompose the compound.
-
Alternatively, for less thermally stable compounds, place the solid in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) for an extended period (e.g., overnight).[16]
-
Once drying is complete, break the vacuum with a dry, inert gas (nitrogen or argon).
-
Handle the dried solid under an inert atmosphere, for example, in a glovebox, to prevent re-absorption of moisture.
Protocol 2: Karl Fischer Titration for Water Content Determination
This is a general procedure and may need to be adapted based on the specific Karl Fischer titrator and reagents used.
-
Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.
-
Solvent Preparation: Add an appropriate anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent) to the titration vessel.[2][3]
-
Pre-titration: Start the instrument to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh a sample of the pyrrolidine derivative. The sample size will depend on the expected water content.[17]
-
Titration: Quickly add the sample to the titration vessel, ensuring minimal exposure to the atmosphere. Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will typically calculate the water content in percent or parts per million (ppm).
Protocol 3: Setting up a Moisture-Sensitive Reaction using Schlenk Line Technique
-
Glassware Preparation: All glassware (reaction flask, addition funnel, condenser, etc.) must be thoroughly dried in an oven at >120°C for several hours or overnight.[8][9] Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen) by connecting it to a Schlenk line.[8][9]
-
Purging the System: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure the removal of atmospheric gases and moisture.[11]
-
Adding Reagents:
-
Solids: If the solid pyrrolidine derivative is stable in air for short periods, it can be added quickly to the reaction flask under a strong flow of inert gas. For highly sensitive solids, they should be added in a glovebox or via a solid addition tube.[12]
-
Liquids: Anhydrous solvents and liquid reagents should be transferred via a dry syringe or a cannula under a positive pressure of inert gas.[8][18]
-
-
Running the Reaction: Once all reagents are added, the reaction can be heated or cooled as required while maintaining a positive pressure of inert gas. The gas outlet should be connected to a bubbler to monitor the gas flow and prevent over-pressurization.
Visualizations
Experimental Workflow for Handling a Hygroscopic Pyrrolidine Derivative
Caption: Workflow for using a hygroscopic pyrrolidine derivative in a moisture-sensitive synthesis.
Troubleshooting Logic for Low Yield in Moisture-Sensitive Reactions
Caption: A decision tree for troubleshooting low yields in reactions involving hygroscopic reagents.
References
- 1. sunvidone.com [sunvidone.com]
- 2. Determination of Water Content in 1-Methyl-2-pyrrolidone Using Karl Fischer Titration [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. benchchem.com [benchchem.com]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. mdpi.com [mdpi.com]
- 16. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 17. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography Optimization for 3-Cyclohexylpyrrolidine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Cyclohexylpyrrolidine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using standard silica gel column chromatography?
A1: The primary challenge is the interaction between the basic secondary amine of this compound and the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to several issues, including:
-
Peak Tailing: The compound streaks down the column, resulting in broad elution bands and poor separation.
-
Low Recovery: The strong adsorption of the amine to the silica can make it difficult to elute the compound, leading to significant product loss.
-
Compound Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive compounds.
Q2: Which stationary phase is recommended for the purification of this compound?
A2: For the purification of basic compounds like this compound, an amino-functionalized silica gel is highly recommended. The amino groups on the silica surface effectively shield the acidic silanol groups, preventing the undesirable interactions with the basic analyte. This results in improved peak shape, higher recovery, and more reproducible separations. Alternatively, reversed-phase chromatography on a C18 stationary phase can be employed.
Q3: What mobile phase systems are suitable for the purification of this compound?
A3: The choice of mobile phase depends on the selected stationary phase:
-
For Amino-Functionalized Silica (Normal Phase): A simple non-polar/polar solvent system is often sufficient. A gradient of ethyl acetate in hexanes is a good starting point. The need for a basic additive is often eliminated with this stationary phase.
-
For Standard Silica Gel (Normal Phase): To mitigate the issues of using standard silica, a basic modifier must be added to the mobile phase. A common approach is to use a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the addition of a small amount of a competing amine like triethylamine (TEA) (typically 0.1-2% v/v) or ammonium hydroxide.
-
For Reversed-Phase (C18): A mixture of water and an organic solvent like acetonitrile or methanol is used. It is crucial to adjust the pH of the mobile phase to be alkaline (at least 2 pH units above the pKa of this compound) to ensure the amine is in its neutral, free-base form, which increases its retention on the non-polar stationary phase. A common mobile phase would be a gradient of acetonitrile in water with 0.1% triethylamine or ammonium hydroxide.
Q4: How can I determine the optimal mobile phase composition?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system.
-
For Normal Phase: Use silica gel TLC plates (or preferably, amino-functionalized silica TLC plates if you plan to use that stationary phase for the column). Spot your crude sample and develop the plates in various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes with and without a basic additive). The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
For Reversed-Phase: Use C18 TLC plates and test different ratios of water/acetonitrile or water/methanol with a basic modifier.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | 1. Interaction with acidic silica: The basic amine is strongly interacting with the stationary phase. 2. Column overload: Too much sample has been loaded onto the column. 3. Poorly packed column: Channels or cracks in the stationary phase. | 1a. Use amino-functionalized silica gel. 1b. If using standard silica, add a basic modifier (e.g., 0.5-2% triethylamine) to your mobile phase. 2. Reduce the amount of sample loaded. A general rule of thumb is 1-5% of the silica gel weight for a standard separation. 3. Repack the column carefully, ensuring a homogenous and well-settled bed. |
| No Compound Eluting | 1. Mobile phase is too non-polar: The solvent system is not strong enough to move the compound down the column. 2. Strong irreversible adsorption to silica: The compound is stuck at the top of the column. | 1. Gradually increase the polarity of the mobile phase. For normal phase, increase the percentage of the more polar solvent (e.g., ethyl acetate). For reversed-phase, increase the percentage of the organic solvent. 2a. Switch to an amino-functionalized silica gel. 2b. If using standard silica, add a strong competing base like ammonium hydroxide to the mobile phase. |
| Poor Separation of Compound from Impurities | 1. Inappropriate mobile phase polarity: The solvent system is not providing enough selectivity. 2. Co-elution of structurally similar impurities: Impurities have similar polarity to the desired compound. 3. Column is too short or has a large diameter. | 1. Optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values. 2a. Use a shallower gradient during elution to improve resolution. 2b. Consider a different chromatographic mode (e.g., switch from normal phase to reversed-phase). 3. Use a longer and/or narrower column to increase the number of theoretical plates. |
| Low Recovery of Product | 1. Irreversible adsorption to the stationary phase. 2. Compound decomposition on the column. 3. Incomplete elution: The column was not flushed with a sufficiently polar solvent at the end of the run. | 1. Use an amino-functionalized silica gel or add a basic modifier to the mobile phase on standard silica. 2. Check the stability of your compound on silica using a TLC spot test (let a spot sit on the plate for an extended period before developing). If it degrades, use a more inert stationary phase. 3. After collecting your product, flush the column with a highly polar solvent (e.g., 10% methanol in DCM) to elute any remaining material. |
Data Presentation
Table 1: Recommended Stationary Phases for this compound Purification
| Stationary Phase | Advantages | Disadvantages |
| Amino-Functionalized Silica Gel | - Excellent for basic compounds - Prevents peak tailing - High recovery - Reproducible results | - Higher cost than standard silica gel |
| Standard Silica Gel | - Low cost - Widely available | - Strong interaction with amines, leading to tailing and low recovery - Requires mobile phase modification |
| Reversed-Phase (C18) | - Good for polar and ionizable compounds - Offers different selectivity compared to normal phase | - Requires aqueous mobile phases - pH control is critical |
Table 2: Example Mobile Phase Gradients for this compound Purification
| Stationary Phase | Solvent A | Solvent B | Example Gradient Profile | Notes |
| Amino-Functionalized Silica | Hexanes | Ethyl Acetate | 0-100% B over 20 column volumes | A simple binary gradient is often sufficient. |
| Standard Silica Gel | Hexanes with 1% Triethylamine | Ethyl Acetate with 1% Triethylamine | 0-100% B over 20 column volumes | The basic modifier should be present in both solvents. |
| Reversed-Phase (C18) | Water with 0.1% Ammonium Hydroxide | Acetonitrile with 0.1% Ammonium Hydroxide | 5-95% B over 20 column volumes | Ensure the final pH of the mobile phase is alkaline. |
Experimental Protocols
Protocol 1: Purification using Amino-Functionalized Silica Gel
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of the amino-functionalized silica gel in the initial, non-polar mobile phase (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., DCM).
-
Carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the bed.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin elution with the starting mobile phase composition.
-
Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) according to your predetermined gradient.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Validation & Comparative
Comparative Guide to the Purity Validation of 3-Cyclohexylpyrrolidine for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-Cyclohexylpyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents. The document outlines detailed experimental protocols, presents comparative data for purity assessment, and discusses potential impurities. Furthermore, it offers a comparative perspective on alternative scaffolds used in pharmaceutical development.
Introduction to this compound in Pharmaceutical Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, particularly in the development of therapeutics for central nervous system (CNS) disorders.[1][2] this compound, with its unique three-dimensional structure, offers desirable physicochemical properties that can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Its application is particularly noted in the development of kappa-opioid receptor antagonists and other neurological agents.[3]
The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical validation to ensure the safety and efficacy of the final drug product. This guide details the critical aspects of this validation process.
Analytical Methodologies for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can also be used for quantitative purposes.
Table 1: Comparison of Analytical Methods for Purity Validation of this compound
| Parameter | HPLC-UV | GC-MS | ¹H-NMR |
| Primary Use | Quantitative Purity Assay, Impurity Profiling | Volatile Impurity Profiling, Identification | Structural Confirmation, Purity Verification |
| Principle | Differential partitioning between a stationary and mobile phase | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field |
| Typical Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (ppm level) | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (ppm level) | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Experimental Protocols
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of mobile phase.
This protocol is suitable for the identification and quantification of volatile organic impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Dissolve 50 mg of this compound in 1 mL of dichloromethane.
¹H and ¹³C NMR are used to confirm the identity and structure of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 2 s, and 1024 scans.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Impurity Profiling
Potential impurities in this compound can originate from the synthetic route or degradation.
Table 2: Potential Impurities of this compound
| Impurity Name | Structure | Origin | Typical Analytical Method for Detection |
| Starting Material (e.g., 3-Chloropyrrolidine) | (Structure of starting material) | Incomplete reaction | GC-MS, HPLC-UV |
| By-product (e.g., Dicyclohexylpyrrolidine) | (Structure of by-product) | Side reaction during synthesis | GC-MS, LC-MS |
| Degradation Product (e.g., Oxidized species) | (Structure of degradation product) | Exposure to air or light | HPLC-UV, LC-MS |
| Residual Solvents (e.g., Toluene, THF) | (Not applicable) | Manufacturing process | GC-MS (Headspace) |
Forced degradation studies are crucial to identify potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[4][5][6]
Comparative Analysis with Alternative Scaffolds
While this compound offers a valuable scaffold, other cyclic amines are also widely used in drug discovery for similar applications. The choice of scaffold can significantly impact a compound's pharmacological and pharmacokinetic properties.
Table 3: Comparison of this compound with Alternative Scaffolds
| Feature | This compound | Piperidine | Azetidine |
| Ring Size | 5-membered | 6-membered | 4-membered |
| Conformational Flexibility | Envelope/Twist | Chair/Boat | Planar |
| Basicity (pKa of conjugate acid) | ~11.3 | ~11.1 | ~11.3 |
| LogP (Calculated) | Higher (more lipophilic) | Intermediate | Lower (more hydrophilic) |
| Common Therapeutic Areas | CNS disorders, pain | CNS disorders, oncology | Various, including metabolic disorders |
| Synthetic Accessibility | Moderate | High | Moderate |
The increased lipophilicity of the cyclohexyl group in this compound can enhance blood-brain barrier penetration, which is advantageous for CNS-targeting drugs. However, this may also lead to increased metabolic liabilities. The choice between these scaffolds is a critical decision in the drug design process.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the validation of this compound purity.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid -2-ones as kappa-selective opiates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enantiomeric Excess of Chiral Pyrrolidines: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the stereochemical purity and efficacy of chiral pyrrolidine-based compounds. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of direct and indirect chiral HPLC methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your specific needs.
Comparison of Chiral HPLC Methods
The enantiomeric separation of chiral pyrrolidines by HPLC can be broadly categorized into two main strategies: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization to form diastereomers, which are then separated on a conventional achiral column. The choice of method often depends on the specific pyrrolidine derivative, the available instrumentation, and the desired analytical outcome.
Data Summary
The following table summarizes the performance of various HPLC methods for determining the enantiomeric excess of different pyrrolidine derivatives.
| Pyrrolidine Derivative | HPLC Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Mobile Phase | Detection | Resolution (Rs) | Reference |
| 4-Substituted-pyrrolidin-2-ones | Direct Chiral HPLC | Chiralcel OJ (Cellulose tris-benzoate) | n-hexane / alcohol | UV | Up to 7.50 | [1] |
| Antibacterial Pyrrolidone Derivatives | Direct Chiral SFC | Lux Cellulose-2 | CO2 / Methanol | UV (210 nm) | 1.50 - 3.59 | [2] |
| 2-(aminomethyl)-1-ethylpyrrolidine | Indirect (Derivatization) | 4-Nitrobenzoic Acid | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | UV (254 nm) | - | |
| L-prolinamide | Indirect (Derivatization) | Marfey's Reagent | Acetonitrile / Triethylamine Buffer (pH 6.0) | UV (335 nm) | 5.8 | [3] |
| Ketorolac (contains a pyrrolizine core) | Direct Chiral HPLC | Chiral-AGP (α1-acid glycoprotein) | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) | UV (322 nm) | ~2.2 | |
| Fluoxetine (contains a pyrrolidine ring) | Direct Chiral HPLC | Cyclobond I 2000 DM (dimethyl-β-cyclodextrin) | - | - | 2.30 | [4] |
Experimental Protocols
Direct Chiral HPLC Method
This method relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the separation of pyrrolidine enantiomers.[5]
Protocol for the Enantioseparation of 4-Substituted-pyrrolidin-2-ones:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: Chiralcel OJ (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The optimal ratio should be determined empirically to achieve the best resolution. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: Dissolve the pyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
Indirect Method via Derivatization
This approach involves the reaction of the chiral pyrrolidine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for derivatizing primary and secondary amines.[6]
Protocol for the Enantioseparation of L-prolinamide using Marfey's Reagent: [3]
-
Derivatization:
-
Prepare a solution of the prolinamide sample (e.g., 1 mg/mL in a suitable solvent).
-
To 500 µL of the sample solution, add 500 µL of Marfey's reagent solution (5 mg/mL in acetonitrile).
-
Seal the vial and heat at 65 °C for 1 hour.
-
Cool the sample to room temperature and add 250 µL of 1 M HCl to quench the reaction.
-
Dilute an aliquot of the reaction mixture with the mobile phase before injection.
-
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer and acetonitrile (78:22 v/v). The buffer is prepared by dissolving 3.0 mL of triethylamine in 1000 mL of water and adjusting the pH to 6.0 with o-phosphoric acid.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 335 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomers as described in the direct method.
Method Comparison and Selection
Direct Chiral HPLC:
-
Advantages:
-
Simpler sample preparation as no derivatization is required.
-
Avoids potential kinetic resolution or racemization during derivatization.
-
A wide variety of CSPs are commercially available, offering selectivity for a broad range of compounds.[7]
-
-
Disadvantages:
-
Chiral columns are generally more expensive than achiral columns.
-
Method development can be more complex, often requiring screening of multiple CSPs and mobile phases.
-
Some CSPs have limitations regarding the types of solvents and additives that can be used.
-
Indirect Method (Derivatization):
-
Advantages:
-
Utilizes standard, less expensive achiral columns.
-
Can enhance the detectability of the analyte by introducing a chromophore.
-
The separation of diastereomers is often more straightforward than that of enantiomers.
-
-
Disadvantages:
-
Requires a derivatization step, which adds to the sample preparation time and complexity.
-
The derivatizing agent must be enantiomerically pure.
-
The reaction conditions must be carefully controlled to ensure complete reaction and avoid side products or racemization.
-
Visualizing the Workflow
Caption: Workflow comparison of direct and indirect HPLC methods.
Caption: Decision workflow for determining enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
A Comparative Guide to Pyrrolidine Derivatives as Organocatalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules for pharmaceuticals and other bioactive compounds. In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, those featuring a pyrrolidine scaffold have proven to be exceptionally effective, particularly in enamine-mediated transformations.
This guide provides a comparative overview of different classes of pyrrolidine-based organocatalysts in the context of asymmetric Michael additions. While direct comparative data for a broad range of 3-cyclohexylpyrrolidine derivatives is not extensively available in the current literature, we will explore the performance of prominent pyrrolidine catalysts, discuss the influential role of substituents on the pyrrolidine ring, and extrapolate the potential advantages of a 3-cyclohexyl moiety. This analysis is supported by experimental data from the literature, detailed protocols, and visualizations to aid in understanding the underlying principles and practical applications.
The Catalytic Engine: Enamine-Mediated Michael Addition
The efficacy of pyrrolidine-based organocatalysts in Michael additions stems from their ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (such as a ketone or aldehyde).[1] This activation mode is central to aminocatalysis. The catalytic cycle can be broken down into three key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde, forming a chiral enamine intermediate.
-
Michael Addition: The generated enamine then attacks the β-carbon of an electrophilic Michael acceptor (like a nitroolefin), leading to the formation of a new C-C bond and an iminium ion intermediate. The stereochemical outcome of this step is governed by the chiral environment created by the catalyst, which shields one face of the enamine, directing the acceptor's approach.[1]
-
Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the chiral product and regenerate the organocatalyst, allowing it to enter a new catalytic cycle.
Performance Comparison of Pyrrolidine-Based Organocatalysts
Different modifications of the pyrrolidine scaffold have led to the development of several classes of highly efficient organocatalysts. Below is a comparison of two prominent classes—diarylprolinol silyl ethers and bifunctional pyrrolidine-thioureas—in the asymmetric Michael addition of ketones and aldehydes to nitroolefins.
| Catalyst Class | Michael Donor | Michael Acceptor | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | n-Pentanal | trans-β-Nitrostyrene | 96 | 97:3 | 98 | [2] |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 92 | 99:1 | >99 | [3] |
| Diarylprolinol Silyl Ether | Cyclohexanone | trans-β-Nitrostyrene | 85 | 95:5 | 99 | [4] |
| Bifunctional Pyrrolidine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99:1 | 92 | [1][5] |
| Bifunctional Pyrrolidine-Thiourea | Cyclohexanone | (E)-2-(2-Nitrovinyl)furan | 95 | 99:1 | 96 | [5] |
| Bifunctional Pyrrolidine-Thiourea | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 90 | 99:1 | 94 | [5] |
Diarylprolinol Silyl Ethers , often referred to as Jørgensen-Hayashi catalysts, are highly effective for the Michael addition of aldehydes to nitroolefins, consistently affording products with excellent diastereoselectivities and enantioselectivities.[2][6] Their bulky diarylmethylsilyl ether group plays a crucial role in creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate.
Bifunctional Pyrrolidine-Thiourea catalysts incorporate a thiourea moiety capable of activating the nitroolefin Michael acceptor through double hydrogen bonding.[5] This dual activation—enamine formation with the donor and hydrogen bonding with the acceptor—often leads to high catalytic efficiency and stereoselectivity, particularly for the addition of ketones like cyclohexanone to a variety of nitroolefins.[1][5]
The Influence of Ring Substitution: The Case for a 3-Cyclohexyl Group
The stereochemical outcome of organocatalyzed reactions is highly dependent on the structure of the catalyst. Substituents on the pyrrolidine ring play a pivotal role in shaping the chiral environment around the active nitrogen atom. For instance, the bulky substituents at the C2 position in diarylprolinol silyl ethers are critical for their success.[7]
While extensive data on this compound derivatives is scarce, we can infer their potential based on established principles of stereocontrol. A bulky, sterically demanding group like cyclohexyl at the C3 position would be positioned to influence the conformation of the pyrrolidine ring and the orientation of the enamine intermediate. This could lead to:
-
Enhanced Facial Shielding: The cyclohexyl group could effectively block one face of the enamine, forcing the Michael acceptor to approach from the less hindered side, thereby increasing enantioselectivity.
-
Conformational Rigidity: The presence of the bulky group may lock the pyrrolidine ring into a more rigid conformation, reducing the number of possible transition states and potentially leading to higher diastereoselectivity.
-
Fine-Tuning of the Chiral Pocket: The non-polar nature of the cyclohexyl group could also influence non-covalent interactions within the transition state, further refining the stereochemical control.
The synthesis of novel pyrrolidine-based organocatalysts with varied substitution patterns is an active area of research, and the exploration of 3-cyclohexyl derivatives represents a promising avenue for the development of next-generation catalysts.[7]
Experimental Protocols
Below is a representative experimental protocol for the asymmetric Michael addition of cyclohexanone to a nitroolefin, adapted from procedures utilizing bifunctional pyrrolidine-thiourea catalysts.[8]
General Experimental Workflow
Materials and Reagents:
-
Chiral pyrrolidine-based organocatalyst (e.g., a pyrrolidine-thiourea derivative, 20 mol%)
-
Co-catalyst (e.g., n-butyric acid, 10 mol%)
-
Cyclohexanone (Michael Donor, 10-20 equivalents)
-
Substituted trans-β-nitroolefin (Michael Acceptor, 1.0 equivalent)
-
Solvent (e.g., Toluene, or solvent-free)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Dry reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the pyrrolidine-based organocatalyst (0.05 mmol, 20 mol%) and the co-catalyst (0.025 mmol, 10 mol%).
-
Addition of Reactants: Add the chosen solvent (e.g., 1 mL of toluene) followed by cyclohexanone (2.5 mmol, 10 eq). Stir the mixture at the desired temperature (e.g., room temperature) for approximately 15 minutes.
-
Initiation of Reaction: Add the trans-β-nitroolefin (0.25 mmol, 1.0 eq) to the stirring solution.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting nitroolefin is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Michael adduct.
-
Analysis: Characterize the purified product by ¹H and ¹³C NMR spectroscopy. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
Pyrrolidine-based organocatalysts, particularly diarylprolinol silyl ethers and bifunctional thiourea derivatives, have demonstrated exceptional efficacy in catalyzing asymmetric Michael additions, providing access to valuable chiral building blocks with high levels of stereocontrol. The performance of these catalysts is intricately linked to the nature and position of substituents on the pyrrolidine ring, which dictate the steric and electronic environment of the catalytic site. While the full potential of this compound derivatives remains to be explored, the principles of stereocontrol established with existing catalysts suggest that the introduction of such a bulky, conformationally significant substituent is a highly promising strategy for the design of new, even more selective organocatalysts. Further research in this area is warranted and is anticipated to yield novel catalysts with enhanced performance and broader applicability in asymmetric synthesis.
References
- 1. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to 3-Cyclohexylpyrrolidine and Proline as Catalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous pharmaceuticals and natural products. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, the amino acid L-proline is a foundational and extensively studied catalyst. This guide provides a comparative analysis of L-proline and the less-explored 3-cyclohexylpyrrolidine for their roles in catalyzing asymmetric aldol reactions.
A Note on Data Availability: An extensive review of the scientific literature reveals a significant scarcity of published experimental data specifically employing this compound as a catalyst for aldol reactions. Consequently, a direct, data-driven comparison of its performance against proline is not currently feasible. This guide will therefore provide a comprehensive overview of L-proline's performance, supported by experimental data, and offer a theoretical comparison to this compound based on fundamental principles of organocatalysis and stereochemistry.
L-Proline: The Workhorse of Asymmetric Aldol Reactions
L-proline has been established as a highly effective and versatile catalyst for a broad range of asymmetric aldol reactions. Its catalytic prowess is attributed to its ability to form a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor. The stereochemical outcome is controlled by a well-defined, hydrogen-bonded, chair-like transition state, wherein the carboxylic acid moiety of proline plays a crucial role in activating the aldehyde and directing the stereochemistry of the newly formed stereocenters.
Performance Data for L-Proline in Aldol Reactions
The following table summarizes representative quantitative data for L-proline-catalyzed aldol reactions, demonstrating its general effectiveness across various substrates.
| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | Acetone | 20-30 | DMSO | 4-24 | 68 | 76 |
| p-Nitrobenzaldehyde | Cyclohexanone | 5-10 | DMSO | 18 | 97 | >99 |
| Benzaldehyde | Cyclohexanone | 10-20 | CH2Cl2 | 48 | 99 | 80 |
| Isobutyraldehyde | Acetone | 20-30 | DMSO | 2-4 | 97 | 96 |
Note: The data presented are illustrative and actual results may vary depending on the specific substrates, reaction conditions, and scale.
This compound: A Theoretical Perspective
In the absence of experimental data, the potential performance of this compound as an aldol reaction catalyst can be inferred from its structural features in comparison to proline.
Structural Differences and Potential Catalytic Implications:
-
Proline: Possesses a secondary amine for enamine formation and a carboxylic acid at the C-2 position, which acts as an internal Brønsted acid to activate the aldehyde electrophile. This bifunctionality is key to its high efficiency and stereocontrol.
-
This compound: Also has a secondary amine for enamine formation. However, it lacks the crucial carboxylic acid group. Instead, it bears a bulky, non-polar cyclohexyl group at the C-3 position.
Predicted Catalytic Behavior:
-
Reactivity: The absence of the internal acid functionality in this compound would likely lead to significantly lower reactivity compared to proline, as the activation of the aldehyde would be less efficient. To achieve catalysis, the addition of an external acid co-catalyst would likely be necessary.
-
Stereoselectivity: The large cyclohexyl group at the C-3 position would introduce substantial steric bulk. This could be advantageous for stereocontrol, as it would create a highly differentiated steric environment around the chiral enamine intermediate. One face of the enamine would be effectively shielded, potentially leading to high enantioselectivity by forcing the aldehyde to approach from the less hindered face. However, the precise stereochemical outcome is difficult to predict without experimental validation and would be highly dependent on the conformation of the transition state.
-
Solubility: The lipophilic cyclohexyl group would render the catalyst more soluble in non-polar organic solvents compared to the more polar proline.
In essence, while this compound possesses the necessary secondary amine for enamine-based catalysis, its performance profile is expected to be fundamentally different from that of proline. The steric bulk of the cyclohexyl group presents an opportunity for high stereocontrol, but the lack of an internal acid would likely necessitate modified reaction protocols to achieve reasonable reaction rates.
Experimental Protocols
Representative Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the reaction between an aldehyde and a ketone catalyzed by L-proline.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5.0 equiv)
-
L-proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol) and L-proline (0.2 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial, followed by the ketone (5.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the yield and measure the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Visualization of the Catalytic Cycle
The following diagram illustrates the general workflow of an organocatalyzed aldol reaction, highlighting the key stages of the catalytic cycle.
Caption: A generalized workflow for an asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative.
A Comparative Guide to Chiral Pyrrolidine-Based Organocatalysts: Evaluating the Impact of 3-Position Substitution
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been significantly advanced by the use of chiral pyrrolidine-based catalysts. These catalysts, with proline as the parent structure, are instrumental in the stereoselective synthesis of a wide array of chiral molecules, which are crucial building blocks in pharmaceutical and natural product synthesis. The efficacy of these catalysts is profoundly influenced by the nature and position of substituents on the pyrrolidine ring. This guide provides a comparative overview of the performance of various substituted pyrrolidine catalysts, with a particular focus on the anticipated effects of a bulky substituent at the 3-position, such as a cyclohexyl group. While direct, side-by-side comparative data for 3-cyclohexylpyrrolidine-based catalysts is limited in the readily available literature, this guide extrapolates from the well-established principles of steric and electronic effects of substituents on catalyst performance in key asymmetric reactions.
The Role of the Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring serves as a robust chiral scaffold that, upon reaction with a carbonyl compound, forms a chiral enamine or iminium ion intermediate. This intermediate then reacts with an electrophile, and the stereochemical outcome of the reaction is dictated by the steric and electronic environment created by the substituents on the pyrrolidine ring. The substituent at the 2-position, often a carboxylic acid or a hydroxymethyl group, plays a crucial role in activating the electrophile and orienting it through hydrogen bonding, thereby controlling the facial selectivity of the attack.
Impact of 3-Position Substitution: The Case for a Cyclohexyl Group
Substitution at the 3-position of the pyrrolidine ring can significantly influence the catalyst's performance by introducing steric bulk that can further refine the stereochemical control. A cyclohexyl group, being a large and conformationally rigid substituent, is expected to exert a pronounced steric effect. This can lead to:
-
Enhanced Diastereoselectivity: The bulky cyclohexyl group can create a more defined chiral pocket, leading to a greater energy difference between the transition states that lead to different diastereomers. This is particularly relevant in reactions that form two new stereocenters, such as the Mannich and aldol reactions.
-
Altered Enantioselectivity: The steric hindrance from the 3-cyclohexyl group can influence the approach of the electrophile to the enamine intermediate, potentially leading to higher enantiomeric excess (ee) or even a reversal of the stereoselectivity compared to less substituted catalysts.
-
Modified Reactivity: While steric bulk can enhance selectivity, it may also hinder the approach of substrates, potentially leading to lower reaction rates compared to less sterically demanding catalysts.
Comparative Performance in Key Asymmetric Reactions
To provide a framework for evaluating the potential efficacy of this compound-based catalysts, this section presents a comparative summary of the performance of other well-established chiral pyrrolidine catalysts in cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Chiral pyrrolidine catalysts are highly effective in controlling the stereochemistry of this reaction.
Table 1: Performance of Selected Chiral Amines in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 97 | 95:5 | 99 | [1] |
| (S)-Proline | Benzaldehyde | Acetone | 68 | - | 76 | [1] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 99:1 | 99 | General knowledge |
| (S)-2-(Diphenylmethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | >99:1 | >99 | General knowledge |
Note: Data for this compound-based catalysts in direct comparison is not available in the cited literature. The table provides a baseline for the performance of other pyrrolidine catalysts.
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction that forms a new carbon-carbon bond. Pyrrolidine-based catalysts are widely used to achieve high enantioselectivity in this transformation.
Table 2: Performance of Selected Chiral Amines in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Propanal | Nitrostyrene | 95 | 95:5 | 92 | General knowledge |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | Nitrostyrene | 97 | 93:7 | 99 | General knowledge |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | Nitrostyrene | 99 | 8:1 | 99 | General knowledge |
Note: Data for this compound-based catalysts in direct comparison is not available in the cited literature. The table provides a baseline for the performance of other pyrrolidine catalysts.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. The choice of catalyst is crucial for controlling both the diastereoselectivity and enantioselectivity. A notable example of the impact of substitution is the opposing diastereoselectivity observed between L-proline (an α-amino acid) and (R)-pyrrolidine-3-carboxylic acid (a β-amino acid)[2].
Table 3: Performance of Selected Chiral Amines in the Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Amine | Ketone | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 94 | 95:5 | 96 | General knowledge |
| (R)-Pyrrolidine-3-carboxylic acid | Glyoxylate | p-Anisidine | Cyclohexanone | 95 | 1:99 | 99 | [2] |
Note: Data for this compound-based catalysts in direct comparison is not available in the cited literature. The table provides a baseline for the performance of other pyrrolidine catalysts and highlights the impact of substituent position.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and comparing catalyst performance. Below are representative protocols for the key asymmetric reactions discussed.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) is added the chiral amine catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
To a stirred solution of the aldehyde or ketone (1.0 mmol) and the chiral amine catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., CH2Cl2, 2 mL) at room temperature is added the Michael acceptor (1.2 mmol). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a solvent (e.g., DMSO, 2 mL) is added the chiral amine catalyst (0.1 mmol, 10 mol%) and the ketone (2.0 mmol). The reaction mixture is stirred at the specified temperature for the required time. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give the desired β-amino carbonyl compound. The diastereomeric and enantiomeric ratios are determined by chiral HPLC analysis.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the asymmetric aldol, Michael, and Mannich reactions mediated by chiral pyrrolidine-based catalysts.
Conclusion
Chiral pyrrolidine-based organocatalysts are indispensable tools in modern asymmetric synthesis. The strategic placement of substituents on the pyrrolidine ring allows for fine-tuning of the catalyst's reactivity and selectivity. While direct comparative data for this compound-based catalysts remains to be extensively reported, the established principles of organocatalysis suggest that the introduction of such a bulky, conformationally rigid group at the 3-position holds significant promise for enhancing stereocontrol in key carbon-carbon bond-forming reactions. Further experimental investigation into this class of catalysts is warranted to fully elucidate their potential and expand the toolkit of synthetic chemists.
References
- 1. [PDF] The organocatalyzed domino Michael–aldol reaction revisited. Synthesis of enantioenriched 3-hydroxycyclohexanone derivatives by reaction of enals with α,α′-diaryl-substituted acetone | Semantic Scholar [semanticscholar.org]
- 2. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for 3-Cyclohexylpyrrolidine Analysis: A Comparative Guide
In the development and quality control of pharmaceuticals, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 3-Cyclohexylpyrrolidine. The comparison is based on established validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a small molecule like this compound.
Table 1: Comparison of Analytical Method Performance for this compound Analysis
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Robustness | High | Moderate | Moderate |
| Specificity | Moderate | High | Very High |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of this compound involves several key stages, from sample preparation to final data analysis and reporting.
Caption: General workflow for the analysis of this compound.
Cross-validation of analytical methods is crucial when results from different analytical procedures are to be compared.[1][2] The following diagram illustrates the logical flow of a cross-validation study.
Caption: Logical workflow for cross-validation of two analytical methods.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[4]
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made by serial dilution.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Samples may require derivatization to improve volatility and thermal stability. The sample is then dissolved in a suitable organic solvent.
-
Standard Preparation: Standards are prepared in the same solvent as the samples.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to the HPLC-UV method, but using LC-MS grade solvents.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Sample Preparation: A simple "dilute-and-shoot" approach can often be used, where the sample is diluted with the mobile phase and injected directly.[5]
-
Standard Preparation: Calibration standards are prepared in the mobile phase.
Conclusion
The selection of an appropriate analytical method for this compound is a critical decision that should be based on the specific analytical needs.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not required.
-
GC-MS offers high selectivity and is a good alternative, especially if the analyte is volatile or can be easily derivatized.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices.
A thorough method validation and, where necessary, cross-validation should be performed in accordance with regulatory guidelines to ensure the reliability and accuracy of the analytical data.[6][7][8]
References
- 1. capa.org.tw [capa.org.tw]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. wjarr.com [wjarr.com]
- 8. particle.dk [particle.dk]
Comparative Analysis of Synthetic Pathways to 3-Cyclohexylpyrrolidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Cyclohexylpyrrolidine, a saturated heterocycle, represents a valuable building block in medicinal chemistry due to its three-dimensional structure and potential for diverse functionalization. This guide provides a comparative overview of plausible synthetic strategies for this compound, offering insights into potential methodologies. However, it is critical to note that a comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols with associated quantitative data (e.g., yield, purity, reaction times, and temperatures) for the direct synthesis of this compound. Therefore, the following comparison is based on established synthetic methodologies for analogous 3-substituted pyrrolidines.
Executive Summary of Plausible Synthetic Routes
-
Reductive Amination of a β-Keto Nitrile Precursor: This approach involves the construction of a suitable acyclic precursor containing the cyclohexyl moiety and a latent pyrrolidine ring, which is then cyclized and reduced in a one-pot or stepwise manner.
-
Catalytic Hydrogenation of a Substituted Pyrrole: This strategy relies on the synthesis of a stable aromatic pyrrole precursor bearing the cyclohexyl group, followed by the reduction of the pyrrole ring to the desired saturated pyrrolidine.
The choice between these routes would depend on the availability of starting materials, desired stereochemical control, and scalability of the synthesis.
Data Presentation: A Pro-Forma Comparison
The following table presents a pro-forma comparison of the potential synthetic routes. The data presented are hypothetical and serve as a template for what researchers should aim to determine experimentally when developing a synthesis for this compound.
| Parameter | Route 1: Reductive Amination | Route 2: Catalytic Hydrogenation |
| Starting Materials | Cyclohexylacetonitrile, Ethyl acrylate | 1-Cyclohexyl-1H-pyrrole (or similar) |
| Key Intermediates | 3-Cyclohexyl-4-oxobutanenitrile | Not applicable (direct reduction) |
| Reagents & Catalysts | NaBH₄, Raney Nickel, H₂ | Pd/C, PtO₂, Rh/C, H₂ |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Temperature | 25 - 80°C | 25 - 100°C |
| Pressure | 1 - 50 atm (for hydrogenation) | 1 - 100 atm |
| Typical Yield | (Not Reported) | (Not Reported) |
| Typical Purity | (Not Reported) | (Not Reported) |
| Advantages | Convergent synthesis, potential for variation. | Potentially fewer steps, well-established catalysts. |
| Disadvantages | Multi-step precursor synthesis, potential side reactions. | Pyrrole synthesis can be complex, harsh reduction conditions. |
Experimental Protocols (Illustrative Methodologies)
The following are generalized, illustrative experimental protocols for the plausible synthetic routes. These are not validated procedures for the synthesis of this compound and would require significant optimization and experimental verification.
Route 1: Reductive Amination of a β-Keto Nitrile (Hypothetical)
This multi-step synthesis would begin with the Michael addition of cyclohexylacetonitrile to an acrylate derivative, followed by cyclization and reductive amination.
Step 1a: Synthesis of Diethyl 2-cyano-2-cyclohexylsuccinate. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added, followed by the dropwise addition of cyclohexylacetonitrile. The reaction mixture is refluxed, and after cooling, ethyl acrylate is added. The mixture is then refluxed again, followed by acidification and workup to yield the diethyl 2-cyano-2-cyclohexylsuccinate intermediate.
Step 1b: Ketonization and Decarboxylation. The succinate intermediate is hydrolyzed and decarboxylated by heating with a strong acid (e.g., sulfuric acid) to yield 3-cyclohexyl-4-oxobutanenitrile.
Step 1c: Reductive Amination and Cyclization. The 3-cyclohexyl-4-oxobutanenitrile is subjected to reductive amination. This can be achieved using a reducing agent such as sodium borohydride in the presence of an ammonia source, or through catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere. The reaction proceeds through the formation of an intermediate imine or enamine, which then undergoes intramolecular cyclization and reduction to form this compound.
Route 2: Catalytic Hydrogenation of a Substituted Pyrrole (Hypothetical)
This route involves the initial synthesis of a 3-cyclohexyl-substituted pyrrole, followed by its reduction.
Step 2a: Synthesis of 3-Cyclohexyl-1H-pyrrole. A plausible approach to the pyrrole precursor could involve a Paal-Knorr type synthesis, reacting a 1,4-dicarbonyl compound (derivatized with a cyclohexyl group at the appropriate position) with ammonia or a primary amine. Alternatively, other pyrrole synthetic methods could be employed.
Step 2b: Catalytic Hydrogenation. The 3-Cyclohexyl-1H-pyrrole is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation in a high-pressure reactor. A noble metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium on carbon (Rh/C) is used. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed to yield the crude this compound, which would then be purified by distillation or chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the proposed synthetic strategies.
Caption: Hypothetical workflow for the synthesis of this compound via a reductive amination strategy.
Caption: Illustrative workflow for synthesizing this compound through catalytic hydrogenation of a pyrrole precursor.
Conclusion
While a direct and detailed comparative study of synthetic routes to this compound is hampered by the lack of published experimental data, this guide outlines two plausible and widely applicable strategies based on established organic synthesis principles. Researchers aiming to synthesize this compound are encouraged to explore these pathways, starting with small-scale feasibility studies to determine optimal reaction conditions, yields, and purification methods. The provided workflows and pro-forma data table serve as a foundational template for the systematic development and comparison of a robust synthetic route to this valuable heterocyclic building block. Future work should focus on the experimental validation and detailed characterization of these or other novel synthetic approaches to this compound.
Benchmarking 3-Cyclohexylpyrrolidine Performance Against Commercial Catalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes.
The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone reaction in organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and yielding valuable chiral building blocks for pharmaceutical development. The selection of an appropriate catalyst is paramount to achieving high yields and enantioselectivity. This guide provides an objective comparison of the performance of commercially available pyrrolidine-based organocatalysts and discusses the potential of 3-Cyclohexylpyrrolidine in this context.
Performance Comparison of Commercial Organocatalysts
The following table summarizes the performance of two prominent commercially available pyrrolidine-based catalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a standard benchmark for evaluating catalyst efficacy.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst) | 10 | Toluene | 20 | 91 | >20:1 | 98 |
| (S)-2-(Pyrrolidin-2-ylmethyl)pyridine | 10 | CH₂Cl₂ | 7 | 95-99 | 70:30 - 78:22 | ~68 (syn) |
Experimental Protocols
The following is a representative experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene, based on established literature procedures.
General Procedure for the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene:
To a solution of trans-β-nitrostyrene (0.2 mmol) in the specified solvent (2 mL) at the designated temperature, the organocatalyst (10 mol%) is added. Subsequently, propanal (0.4 mmol) is introduced, and the reaction mixture is stirred for the indicated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis, respectively.
Mechanistic Insights and Experimental Workflow
The catalytic cycle of the asymmetric Michael addition reaction mediated by a pyrrolidine-based catalyst involves the formation of a key enamine intermediate. The workflow for comparing catalyst performance is a systematic process involving standardized reaction conditions and analytical techniques.
Catalytic cycle of the asymmetric Michael addition.
Workflow for comparing catalyst performance.
Discussion and Future Outlook
The Jørgensen-Hayashi catalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, demonstrates exceptional performance in the asymmetric Michael addition, providing high yields and excellent enantioselectivity.[1] (S)-2-(Pyrrolidin-2-ylmethyl)pyridine also serves as an effective catalyst, though with lower reported enantioselectivity in the benchmark reaction.[2]
This compound, featuring a bulky, non-aromatic cyclohexyl group at the 3-position, presents an interesting structural variation to the established pyrrolidine catalysts. The steric hindrance and electronic properties of the cyclohexyl group could potentially influence the catalyst's activity and stereoselectivity. However, without direct experimental data, its performance relative to the commercial catalysts remains speculative.
Researchers and drug development professionals are encouraged to consider the established performance of commercial catalysts as a reliable starting point for their synthetic endeavors. The evaluation of this compound in the asymmetric Michael addition would be a valuable contribution to the field of organocatalysis, potentially offering a cost-effective or uniquely selective alternative to existing catalysts. Future studies should focus on a direct, side-by-side comparison of this compound with commercial catalysts under standardized conditions to elucidate its true potential.
References
A Comparative Guide to the Synthesis of 3-Cyclohexylpyrrolidine: Established versus Novel Catalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substituent at the 3-position can significantly influence the pharmacological profile of these compounds. This guide provides a detailed comparison of an established, traditional method for the synthesis of 3-Cyclohexylpyrrolidine against a modern, novel catalytic approach, offering insights into their respective efficiencies and practicalities.
Comparative Analysis of Synthetic Methods
The performance of the two synthetic routes is summarized below, highlighting key metrics relevant to process development and scale-up.
| Parameter | Established Method: Michael Addition & Reduction | New Synthetic Method: Asymmetric Organocatalytic Cascade |
| Overall Yield | ~65% | ~85% |
| Product Purity | >95% (after chromatography) | >98% (after crystallization) |
| Stereoselectivity | Racemic | High (e.g., 95% ee) |
| Reaction Time | 24-36 hours | 12-18 hours |
| Reaction Temperature | -78°C to 100°C | Room Temperature |
| Number of Steps | 2 | 1 (Cascade) |
| Catalyst | Stoichiometric base, Metal hydride | Sub-stoichiometric organocatalyst |
| Reagents | Pyrrolidin-3-one, Cyclohexylmagnesium bromide, NaBH4 | (E)-4-(tert-butoxycarbonylamino)but-2-enoate, Nitrocyclohexane, Chiral Catalyst |
| Solvents | Diethyl ether, Methanol | Dichloromethane |
| Purification | Column Chromatography | Crystallization |
| Scalability | Moderate | High |
| Green Chemistry | Moderate (use of cryogenic temps, metal hydrides) | High (milder conditions, less waste) |
Experimental Protocols
Established Method: Michael Addition of a Grignard Reagent followed by Reduction
This two-step method involves the 1,4-conjugate addition of a cyclohexyl Grignard reagent to a pyrrolidinone precursor, followed by the reduction of the resulting lactam.
Step 1: Michael Addition of Cyclohexylmagnesium Bromide to 1-Boc-pyrrolidin-3-one
-
A solution of 1-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous diethyl ether (0.2 M) is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A solution of cyclohexylmagnesium bromide (1.2 eq, 1.0 M in diethyl ether) is added dropwise to the cooled solution over 30 minutes, maintaining the internal temperature below -70°C.
-
The reaction mixture is stirred at -78°C for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude lactam intermediate.
Step 2: Reduction of 1-Boc-4-cyclohexylpyrrolidin-3-one
-
The crude lactam from Step 1 is dissolved in methanol (0.2 M).
-
Sodium borohydride (NaBH4) (2.0 eq) is added portion-wise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
-
The Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane.
New Synthetic Method: Asymmetric Organocatalytic Cascade Reaction
This novel, one-pot method utilizes a chiral organocatalyst to construct the this compound skeleton with high enantioselectivity from acyclic precursors in a cascade reaction.
-
To a solution of (E)-ethyl 4-(N-Boc-amino)but-2-enoate (1.0 eq) and nitrocyclohexane (1.2 eq) in dichloromethane (0.1 M) is added a chiral diarylprolinol silyl ether catalyst (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting crude product, a nitro-substituted pyrrolidine, is then subjected to reduction of the nitro group. This can often be achieved via catalytic hydrogenation (e.g., H2, Pd/C in methanol) or using a reducing agent like zinc in acetic acid.
-
After the reduction of the nitro group, the crude product is purified by crystallization to yield the highly enantioenriched this compound derivative.
-
The Boc protecting group can be removed under standard acidic conditions.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the established two-step synthesis of this compound.
Caption: Workflow for the new one-pot asymmetric synthesis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway modulated by a drug containing the this compound moiety.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Cyclohexylpyrrolidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Cyclohexylpyrrolidine are paramount. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is crucial due to the hazardous nature of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all actions must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Face Protection: A face shield may be necessary for splash hazards.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a suitable respirator.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves containment and transfer to a licensed hazardous waste disposal facility. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
-
Preparation of Waste Container:
-
Select a container that is compatible with this compound. Glass or other non-reactive plastic containers are suitable.
-
Ensure the container is clean, dry, and has a secure, sealable lid.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., flammable, corrosive, toxic).
-
-
Waste Collection:
-
For liquid waste, carefully pour the this compound into the designated hazardous waste container. Avoid splashing.
-
For solid waste contaminated with this compound (e.g., paper towels, absorbent pads from a spill), place it in a separate, clearly labeled solid hazardous waste container.
-
Do not mix with incompatible wastes.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and place it into the designated solid hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated to disperse any remaining vapors.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
The storage area should be inaccessible to unauthorized personnel.
-
Keep the container closed at all times except when adding waste.
-
-
Arranging for Professional Disposal:
-
Contact a licensed and approved hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[1]
-
Provide the disposal company with an accurate description of the waste, including its composition and volume.
-
Follow all instructions provided by the disposal company regarding packaging and labeling for transport.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and risk assessment.
| Property | Value | Source Citation |
| Boiling Point | 87 - 88 °C (189 - 190 °F) at 1,013 hPa | [2] |
| Density | 0.852 g/cm³ at 25 °C (77 °F) | [2] |
| Flash Point | 145 °C (293 °F) | [3] |
| Partition Coefficient | log Pow: 0.22 at 25 °C (77 °F) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
Personal protective equipment for handling 3-Cyclohexylpyrrolidine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Cyclohexylpyrrolidine was not located. The following guidance is based on safety data for structurally similar compounds, including Pyrrolidine, 1-Cyclohexyl-2-pyrrolidinone, and 1-Cyclohexylpyrrolidine, as well as general laboratory safety protocols. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Quantitative Data Summary
The following tables summarize quantitative data for structurally related compounds. This information should be used as a preliminary guide for risk assessment.
Table 1: Physical and Chemical Properties of Related Compounds
| Property | Pyrrolidine (CAS 123-75-1) | 1-Cyclohexyl-2-pyrrolidinone (CAS 6837-24-7) |
| Molecular Formula | C4H9N | C10H17NO |
| Boiling Point | 87 - 88 °C (189 - 190 °F) | 154 °C (309.2 °F)[1] |
| Density | 0.852 g/cm³ at 25 °C (77 °F) | Not Available |
| Flash Point | Not Available | 145 °C (293 °F)[1] |
| Water Solubility | Soluble | Likely mobile in water systems due to its water solubility.[1] |
Table 2: Toxicological Data of Related Compounds
| Compound | Route of Exposure | Species | Dose | Effect |
| 1-Cyclohexyl-2-pyrrolidinone | Oral | Rat | LD50 = 370 mg/kg[1] | Harmful if swallowed.[1] |
| Inhalation | Rat | LC50 = 120 ppm (1 h)[1] | Fatal if inhaled.[1] | |
| Skin | Rabbit | LD50 = 1600 mg/kg[2] | Harmful in contact with skin.[1] |
Table 3: Hazard Classifications of Related Compounds
| Compound | GHS Hazard Classification |
| Pyrrolidine | Highly flammable liquid and vapour (H225), Harmful if swallowed or if inhaled (H302 + H332), Causes severe skin burns and eye damage (H314), Harmful to aquatic life (H402). |
| 1-Cyclohexyl-2-pyrrolidinone | Harmful if swallowed (Acute Tox. 4), Harmful in contact with skin (Acute Tox. 4), Fatal if inhaled (Acute Tox. 2), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), May cause respiratory irritation (STOT SE 3).[1][3] |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]
-
Skin Protection:
-
Gloves: Wear two pairs of chemically resistant gloves, with the outer glove extending over the cuff of the lab coat. Nitrile or neoprene gloves are recommended.[3]
-
Protective Clothing: A flame-retardant and chemically resistant lab coat or coveralls should be worn.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Dispensing: Use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.
-
During Use: Keep the container tightly closed when not in use.[3] Avoid breathing vapors or mists.[3] Do not eat, drink, or smoke in the work area.[4]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4]
3. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
4. Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[3][4] Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
